Tert-butyl 3-acetylpyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-acetylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNNGFYIEBJFPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649503 | |
| Record name | tert-Butyl 3-acetylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858643-95-5 | |
| Record name | tert-Butyl 3-acetylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-acetylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 3-acetylpyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and analysis of Tert-butyl 3-acetylpyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry.
Core Chemical Properties
This compound is a synthetic organic compound featuring a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group and functionalized with an acetyl group. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly pharmaceutical agents.
Structure and Identification:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₁H₁₉NO₃[1]
-
CAS Number: 858643-95-5[1]
-
InChIKey: WTNNGFYIEBJFPX-UHFFFAOYSA-N[1]
Physicochemical Data:
The following table summarizes the key computed physicochemical properties of the compound. Experimental data can vary based on purity and conditions.
| Property | Value | Source |
| Molecular Weight | 213.27 g/mol | PubChem[1] |
| Exact Mass | 213.13649347 Da | PubChem[1] |
| Topological Polar Surface Area | 46.6 Ų | PubChem[1] |
| Complexity | 267 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Spectroscopic Data
Expected ¹H NMR Spectral Features (CDCl₃):
-
~1.46 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector.
-
~2.1-2.3 ppm (m, 1H): Pyrrolidine ring proton.
-
~3.0-3.7 ppm (m, 5H): Pyrrolidine ring protons.
-
~1.6-1.8 ppm (m, 1H): Pyrrolidine ring proton.
Expected ¹³C NMR Spectral Features (CDCl₃):
-
~28.5 ppm: Methyl carbons of the tert-butyl group.
-
~80.0 ppm: Quaternary carbon of the tert-butyl group.
-
~154.0 ppm: Carbonyl carbon of the Boc group.
-
~208.0 ppm: Carbonyl carbon of the acetyl group.
-
~25-60 ppm: Pyrrolidine ring carbons.
Expected Mass Spectrometry (MS) Data:
-
[M+H]⁺: m/z 214.1438
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the acylation of a suitable N-Boc protected pyrrolidine precursor. A general, illustrative protocol is provided below.
Illustrative Synthesis Protocol: Grignard Reaction with N-Boc-3-cyanopyrrolidine
This protocol describes a plausible method for synthesizing the target compound.
Materials:
-
N-Boc-3-cyanopyrrolidine
-
Methylmagnesium bromide (MeMgBr) in THF (3M solution)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N-Boc-3-cyanopyrrolidine (1 equivalent) dissolved in anhydrous diethyl ether.
-
Grignard Addition: The solution is cooled to 0°C in an ice bath. Methylmagnesium bromide solution (1.2 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Upon completion, the reaction is carefully quenched by slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with ethyl acetate.
-
Washing: The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Safety and Handling
This compound is classified with the following hazards:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Precautionary Measures:
-
Prevention: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area. Wash skin thoroughly after handling.[2]
-
Storage: Store in a well-ventilated place and keep the container tightly closed. It is recommended to keep the product refrigerated and protected from light and heat.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[2]
Logical Relationships and Reactivity
The chemical reactivity of this molecule is governed by its three primary functional groups: the Boc-protected amine, the pyrrolidine ring, and the acetyl ketone.
This guide serves as a foundational resource for professionals engaged in research and development. For specific applications, further consultation of peer-reviewed literature and patents is recommended.
References
An In-depth Technical Guide to Tert-butyl 3-acetylpyrrolidine-1-carboxylate (CAS Number: 858643-95-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tert-butyl 3-acetylpyrrolidine-1-carboxylate, a versatile building block in medicinal chemistry. This document outlines its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and applications in drug discovery, with a focus on its role as a key intermediate.
Chemical and Physical Properties
This compound, also known as 1-Boc-3-acetylpyrrolidine, is a carbamate-protected pyrrolidine derivative. The tert-butoxycarbonyl (Boc) protecting group makes it a stable and useful synthon in multi-step organic syntheses.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 858643-95-5 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₁H₁₉NO₃ | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| Appearance | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Density | No data available | |
| Solubility | No data available |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR | δ (ppm): 3.77-3.40 (m, 2H), 3.25-3.22 (m, 3H), 2.17 (s, 3H), 2.11-2.03 (m, 1H), 1.94-1.85 (m, 1H), 1.39 (s, 9H) |
| ¹³C NMR | No data available |
| Mass Spectrometry (MS) | Mass spectrum (ES+) m/z: 157.89 (M-56) |
| Infrared (IR) Spectroscopy | No data available |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the reaction of a Weinreb amide precursor with a Grignard reagent.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate.
Materials:
-
tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
-
Methylmagnesium bromide (3M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Under a nitrogen atmosphere, dissolve tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add methylmagnesium bromide solution (3M in diethyl ether, 5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 30 minutes.
-
Quench the reaction by slowly pouring the mixture into a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product, this compound. The crude product can often be used in subsequent steps without further purification.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly as a precursor for creating substituted pyrrolidine rings, which are common scaffolds in drug molecules.[2]
Inhibitors of Haemophilus influenzae TrmD
A significant application of this compound is in the synthesis of selective inhibitors of tRNA (guanine-N1)-methyltransferase (TrmD) from Haemophilus influenzae. TrmD is an essential enzyme for this bacterium, making it a promising target for novel antibiotics. The pyrrolidine scaffold of this compound is utilized to mimic the interaction of tRNA with the TrmD enzyme.
Diagram 2: Role in TrmD Inhibitor Synthesis
Caption: Role as a precursor for selective TrmD inhibitors.
Safety and Handling
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[3] Work should be conducted in a well-ventilated area or a fume hood.[3]
Table 3: GHS Hazard Information
| Hazard Code | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery. Its stable, protected structure allows for a wide range of chemical modifications, making it a key component in the development of novel therapeutics, such as TrmD inhibitors. Proper handling and adherence to safety guidelines are essential when working with this compound. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this important chemical building block.
References
Characterization of (S)-tert-butyl 2-acetylpyrrolidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of (S)-tert-butyl 2-acetylpyrrolidine-1-carboxylate, a key chiral building block in organic synthesis. This document outlines its physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis and purification.
Core Data Summary
The following tables summarize the key quantitative data for (S)-tert-butyl 2-acetylpyrrolidine-1-carboxylate, facilitating its identification and use in research and development.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol [1] |
| CAS Number | 91550-08-2[1] |
| Appearance | White to off-white solid[1] |
| Melting Point | 46-49 °C[1] |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| IR Spectroscopy | Data not available in search results. |
| Mass Spectrometry | Data not available in search results. |
Note: While the existence of spectroscopic data is indicated in databases such as PubChem, specific peak data was not accessible in the conducted search.
Experimental Protocols
Synthesis of (S)-tert-butyl 2-acetylpyrrolidine-1-carboxylate
A common synthetic route to (S)-tert-butyl 2-acetylpyrrolidine-1-carboxylate involves the reaction of a Weinreb amide precursor with a Grignard reagent.
Materials:
-
(S)-tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
-
Methylmagnesium bromide (Grignard reagent)
-
Dry solvent (e.g., Tetrahydrofuran)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexane mixture (1:1)
Procedure:
-
Dissolve (S)-tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate in a suitable dry solvent under a nitrogen atmosphere.
-
Cool the reaction mixture to -78 °C.
-
Slowly add methylmagnesium bromide Grignard reagent to the cooled solution, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.
-
Cool the mixture back to -78 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a 1:1 mixture of ethyl acetate and hexane, to yield the pure (S)-tert-butyl 2-acetylpyrrolidine-1-carboxylate.[1]
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Analysis: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a thin film of the solid sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent, applying the solution to the plate, and allowing the solvent to evaporate.
-
Analysis: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer. The choice of ionization technique (e.g., Electrospray Ionization - ESI) will depend on the instrument and the nature of the analyte.
Visualizing the Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like (S)-tert-butyl 2-acetylpyrrolidine-1-carboxylate.
Caption: Synthesis and Characterization Workflow.
References
An In-depth Technical Guide to the Synthesis and Structure Elucidation of N-Boc-3-acetylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural analysis of N-Boc-3-acetylpyrrolidine, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details a robust synthetic pathway, outlines complete experimental protocols, and describes the analytical techniques required for thorough structural verification.
Synthesis of N-Boc-3-acetylpyrrolidine
The synthesis of N-Boc-3-acetylpyrrolidine can be efficiently achieved through a two-step process commencing from commercially available (S)-1-Boc-pyrrolidine-3-carboxylic acid. The selected method is the Weinreb ketone synthesis, renowned for its high yield and chemoselectivity, which prevents the over-addition of the organometallic reagent.[1][2] The synthetic scheme involves the formation of a Weinreb-Nahm amide followed by the introduction of the acetyl group using a Grignard reagent.
Synthetic Pathway
The logical workflow for the synthesis is outlined below, starting from the carboxylic acid, proceeding through the Weinreb-Nahm amide intermediate, and culminating in the target ketone.
Experimental Protocols
Step 1: Synthesis of N-Boc-(S)-3-(N-methoxy-N-methylcarbamoyl)pyrrolidine (Weinreb-Nahm Amide)
This procedure details the formation of the Weinreb-Nahm amide from the corresponding carboxylic acid using standard peptide coupling reagents.
-
Reaction Setup: To a solution of (S)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert nitrogen atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.), 1-hydroxybenzotriazole (HOBt) (1.2 eq.), and N,N-diisopropylethylamine (DIPEA) (2.5 eq.).
-
Coupling Agent Addition: Cool the stirred mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure Weinreb-Nahm amide.
Step 2: Synthesis of N-Boc-3-acetylpyrrolidine
This protocol describes the conversion of the Weinreb-Nahm amide to the target ketone using a Grignard reagent.[2][3]
-
Reaction Setup: Dissolve the N-Boc-(S)-3-(N-methoxy-N-methylcarbamoyl)pyrrolidine (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) in a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere.
-
Grignard Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add methylmagnesium bromide (1.2 eq., 3.0 M solution in diethyl ether) dropwise via syringe over 30 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers and wash with brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-Boc-3-acetylpyrrolidine as the final product.
Structure Elucidation
The definitive identification and characterization of N-Boc-3-acetylpyrrolidine require a combination of spectroscopic techniques. The workflow for structural analysis is presented below.
Spectroscopic Data
While experimental data for N-Boc-3-acetylpyrrolidine is not widely published, the following tables summarize the expected physicochemical properties and spectroscopic data based on its chemical structure and data from analogous compounds.[3][4]
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol [3] |
| Appearance | Expected: Colorless oil or low-melting solid |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF, MeOH); Insoluble in water. |
Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.60 - 3.20 | m | 4H | Pyrrolidine CH₂ (C2, C5) |
| ~3.10 | m | 1H | Pyrrolidine CH (C3) |
| ~2.20 - 1.90 | m | 2H | Pyrrolidine CH₂ (C4) |
| ~2.15 | s | 3H | Acetyl CH₃ |
| 1.46 | s | 9H | Boc (CH₃)₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~209.0 | C=O (Acetyl) |
| ~154.7 | C=O (Boc) |
| ~80.0 | C(CH₃)₃ (Boc) |
| ~51.0 | C3 (Pyrrolidine) |
| ~46.0 | C5 (Pyrrolidine) |
| ~44.0 | C2 (Pyrrolidine) |
| ~29.0 | C4 (Pyrrolidine) |
| ~28.5 | C(CH₃)₃ (Boc) |
| ~28.0 | CH₃ (Acetyl) |
Table 4: Predicted FT-IR Spectroscopic Data
| Wavenumber (νₘₐₓ, cm⁻¹) | Assignment |
|---|---|
| ~2975 | C-H stretch (alkane) |
| ~1710 | C=O stretch (ketone) |
| ~1695 | C=O stretch (carbamate, Boc) |
| ~1400 | C-N stretch |
| ~1160 | C-O stretch |
Table 5: Predicted Mass Spectrometry Data (ESI-TOF)
| m/z (Calculated) | Ion |
|---|---|
| 214.1438 | [M+H]⁺ |
| 236.1257 | [M+Na]⁺ |
| 158.1019 | [M+H - C₄H₈]⁺ |
| 114.0862 | [M+H - Boc]⁺ |
Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
-
2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to confirm proton-proton couplings and one-bond proton-carbon correlations, respectively, to definitively assign the chemical structure.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) in positive ion mode to obtain a highly accurate mass-to-charge ratio (m/z) for the molecular ion ([M+H]⁺ and [M+Na]⁺).
-
Data Analysis: Use the accurate mass to confirm the elemental composition (C₁₁H₁₉NO₃).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place a small amount of the neat sample (if an oil) or a solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups, particularly the ketone and carbamate carbonyl stretches.
References
Physical and chemical properties of 1-Boc-3-acetyl-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3-acetyl-pyrrolidine, also known as tert-butyl 3-acetylpyrrolidine-1-carboxylate, is a versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Its unique structural features, including a Boc-protected pyrrolidine ring and a reactive acetyl group, make it a valuable intermediate for the synthesis of a diverse range of complex molecules and potential therapeutic agents. The pyrrolidine scaffold is a common motif in many biologically active compounds, and the strategic placement of the acetyl group at the 3-position provides a key handle for further chemical modifications.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Boc-3-acetyl-pyrrolidine, detailed experimental protocols for its synthesis, and an exploration of its relevance in targeting bacterial enzymes.
Physical and Chemical Properties
1-Boc-3-acetyl-pyrrolidine is typically a clear, orangish-yellow oil.[4] It is soluble in organic solvents such as chloroform and ethyl acetate.[4] Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₃ | [5] |
| Molecular Weight | 213.27 g/mol | [5] |
| CAS Number | 858643-95-5 | [5] |
| Appearance | Clear Orangish Yellow Oil | [4] |
| Boiling Point | No experimental data available. Predicted for a related fluoro-substituted analog: 288.0±40.0 °C | [1] |
| Density | No experimental data available. | |
| Refractive Index | No experimental data available. | |
| Solubility | Chloroform, Ethyl Acetate | [4] |
| Storage | Refrigerator | [4] |
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-Boc-3-acetyl-pyrrolidine provides characteristic signals corresponding to the protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.
| Proton | Chemical Shift (ppm) | Multiplicity |
| -C(CH₃)₃ (Boc) | ~1.45 | s |
| -COCH₃ (Acetyl) | ~2.15 | s |
| Pyrrolidine ring protons | 1.8-3.8 | m |
Note: The exact chemical shifts and multiplicities of the pyrrolidine ring protons can vary depending on the solvent and the specific conformation of the molecule. The complex multiplet pattern arises from the various diastereotopic protons in the five-membered ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon | Chemical Shift (ppm) |
| -C(CH₃)₃ (Boc) | ~28.5 |
| -C (CH₃)₃ (Boc) | ~80.0 |
| -C O- (Boc) | ~154.5 |
| -C OCH₃ (Acetyl) | ~208.0 |
| -COC H₃ (Acetyl) | ~27.5 |
| Pyrrolidine C2 | ~45.0 |
| Pyrrolidine C3 | ~48.0 |
| Pyrrolidine C4 | ~29.0 |
| Pyrrolidine C5 | ~46.5 |
Note: These are approximate chemical shifts based on typical values for similar structures and may vary.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum of 1-Boc-3-acetyl-pyrrolidine will show characteristic absorption bands for its functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Boc carbamate) | ~1680-1700 | Strong |
| C=O (Ketone) | ~1715 | Strong |
| C-N (Amine) | ~1160-1250 | Medium-Strong |
| C-H (Alkyl) | ~2850-2980 | Medium-Strong |
Note: These are expected ranges for the functional groups present in the molecule.[8]
Experimental Protocols
Synthesis of 1-Boc-3-acetyl-pyrrolidine via Weinreb Amide
A common and efficient method for the synthesis of ketones, including 1-Boc-3-acetyl-pyrrolidine, is through the use of a Weinreb amide intermediate.[8][9] This method prevents the over-addition of the organometallic reagent, which is a common side reaction when reacting directly with esters or acid chlorides.
Step 1: Synthesis of the Weinreb Amide (tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate)
This intermediate can be prepared from 1-Boc-pyrrolidine-3-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride using standard peptide coupling reagents.
Materials:
-
1-Boc-pyrrolidine-3-carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
A coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
Procedure:
-
Dissolve 1-Boc-pyrrolidine-3-carboxylic acid (1 equivalent) in the anhydrous solvent.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and the non-nucleophilic base (2.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the coupling agent (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Weinreb amide.
Step 2: Synthesis of 1-Boc-3-acetyl-pyrrolidine
Materials:
-
tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (the Weinreb amide from Step 1)
-
Methylmagnesium bromide (CH₃MgBr) solution in a suitable solvent (e.g., THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the Weinreb amide (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution (1.2-1.5 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-3-acetyl-pyrrolidine.
Caption: Synthetic workflow for 1-Boc-3-acetyl-pyrrolidine.
Role in Drug Development: Targeting Bacterial tRNA Methyltransferase (TrmD)
While 1-Boc-3-acetyl-pyrrolidine itself is not typically a final drug product, it serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications. One such application is in the development of inhibitors for the bacterial enzyme tRNA-(N1G37) methyltransferase, also known as TrmD.[9][10][11][12]
TrmD is an essential enzyme in many bacteria, including Haemophilus influenzae, responsible for the methylation of a specific guanosine residue in transfer RNA (tRNA).[10][12] This methylation is critical for maintaining the correct reading frame during protein synthesis. Inhibition of TrmD leads to errors in translation, ultimately inhibiting bacterial growth and survival.[10][11][12] Because TrmD is essential for bacteria but absent in a similar form in humans, it represents an attractive target for the development of novel antibiotics.[10]
Pyrrolidine-containing compounds have been identified as promising scaffolds for the design of TrmD inhibitors.[9] The pyrrolidine ring can mimic the ribose sugar of S-adenosyl-L-methionine (SAM), the natural methyl donor for TrmD, allowing these inhibitors to bind to the enzyme's active site.[9]
The acetyl group on 1-Boc-3-acetyl-pyrrolidine provides a convenient point for chemical elaboration to introduce various substituents that can enhance binding affinity and selectivity for the TrmD enzyme.
Caption: Inhibition of the TrmD-mediated tRNA methylation pathway.
Conclusion
1-Boc-3-acetyl-pyrrolidine is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its well-defined structure and reactive functional groups allow for the construction of a wide array of more complex molecules. The role of pyrrolidine derivatives as inhibitors of the essential bacterial enzyme TrmD highlights the importance of this scaffold in the development of novel antibacterial agents. The data and protocols presented in this guide are intended to support researchers and scientists in the effective utilization of 1-Boc-3-acetyl-pyrrolidine in their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. 3-Acetyl-1-Boc-pyrrolidine [srdpharma.com]
- 5. This compound | C11H19NO3 | CID 25257021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. compoundchem.com [compoundchem.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. instanano.com [instanano.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. TrmD: A Methyl Transferase for tRNA Methylation With m1G37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TrmD: A Methyl Transferase for tRNA Methylation With m1G37 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Tert-butyl 3-acetylpyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 3-acetylpyrrolidine-1-carboxylate, a key building block in medicinal chemistry and drug development. This document outlines its chemical properties, a plausible synthetic route with a detailed experimental protocol, and its applications in the synthesis of complex pharmaceutical agents.
Chemical Identity and Properties
This compound is a derivative of pyrrolidine, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an acetyl group at the 3-position. The IUPAC name for this compound is this compound[1].
Table 1: Chemical and Physical Properties [1]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| CAS Number | 858643-95-5 |
| Appearance | White to off-white solid |
| SMILES | CC(=O)C1CCN(C1)C(=O)OC(C)(C)C |
| InChIKey | WTNNGFYIEBJFPX-UHFFFAOYSA-N |
| Synonyms | 1-Boc-3-acetylpyrrolidine, N-Boc-3-acetylpyrrolidine, 3-Acetyl-1-Boc-pyrrolidine |
Synthesis and Experimental Protocol
While various synthetic routes can be envisioned, a common and logical approach for the synthesis of this compound involves a two-step process starting from the commercially available tert-butyl 3-hydroxypyrrolidine-1-carboxylate. This involves an oxidation of the secondary alcohol to a ketone, followed by the addition of a methyl group via a Grignard reaction.
Plausible Synthetic Pathway
The proposed synthetic pathway is as follows:
-
Oxidation: Tert-butyl 3-hydroxypyrrolidine-1-carboxylate is oxidized to tert-butyl 3-oxopyrrolidine-1-carboxylate.
-
Grignard Reaction: The resulting ketone undergoes a nucleophilic addition with methylmagnesium bromide to yield the tertiary alcohol, which upon workup, rearranges to the desired product. However, a more direct approach is the acylation of a suitable pyrrolidine precursor. A plausible direct synthesis involves the reaction of 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid with a methylating agent or the reaction of a suitable organometallic reagent with an activated form of the carboxylic acid.
A more direct and commonly employed method would be the Weinreb ketone synthesis, which involves the reaction of the corresponding Weinreb amide with an organometallic reagent.
Below is a detailed experimental protocol for a plausible two-step synthesis.
Experimental Protocol
Step 1: Synthesis of tert-butyl 3-oxopyrrolidine-1-carboxylate
This procedure is adapted from standard oxidation protocols of secondary alcohols.
-
Materials:
-
Tert-butyl 3-hydroxypyrrolidine-1-carboxylate
-
Dichloromethane (DCM)
-
Dess-Martin periodinane (DMP)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the two layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-oxopyrrolidine-1-carboxylate.
-
Step 2: Synthesis of this compound
This procedure is based on the principles of Grignard reactions with ketones.
-
Materials:
-
Tert-butyl 3-oxopyrrolidine-1-carboxylate
-
Anhydrous tetrahydrofuran (THF)
-
Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate (1 equivalent) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (1.2 equivalents) via the dropping funnel to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Applications in Drug Development
This compound is a valuable chiral building block for the synthesis of complex heterocyclic compounds in drug discovery. The pyrrolidine scaffold is a common motif in many biologically active molecules and approved drugs[2][3]. The acetyl group at the 3-position provides a handle for further chemical modifications, allowing for the exploration of the chemical space around the core structure.
Patent literature reveals that this compound and its derivatives are intermediates in the synthesis of a variety of therapeutic agents, including but not limited to, inhibitors of enzymes and modulators of receptors. The specific stereochemistry of the pyrrolidine ring is often crucial for biological activity, making chiral building blocks like this essential for the development of stereospecific drugs.
Visualizations
Synthetic Workflow
The following diagram illustrates the plausible two-step synthesis of this compound from tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
References
- 1. This compound | C11H19NO3 | CID 25257021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Biological Frontiers of Tert-butyl 3-acetylpyrrolidine-1-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among the myriad of pyrrolidine-based starting materials, tert-butyl 3-acetylpyrrolidine-1-carboxylate presents a versatile platform for the synthesis of a diverse range of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of these derivatives, focusing on their anticancer and antimicrobial properties. The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development endeavors.
Quantitative Biological Activity Data
The biological evaluation of derivatives of this compound has revealed promising activities across different therapeutic areas. The following tables summarize the quantitative data, primarily focusing on anticancer and antimicrobial activities, to allow for easy comparison of structure-activity relationships.
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |
| PD-1 | Spirooxindole-pyrrolidine conjugate | MCF-7 (Breast) | 5.23 | [1] |
| PD-2 | Spirooxindole-pyrrolidine conjugate | HeLa (Cervical) | 7.81 | [1] |
| PD-3 | Thiazole-substituted pyrrolidine | A549 (Lung) | 12.5 | [2] |
| PD-4 | Metal complex of a pyrrolidine derivative | HepG2 (Liver) | 8.7 | [2] |
Table 2: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound ID | Derivative Structure | Microorganism | MIC (µg/mL) | Reference |
| AMD-1 | Pyrrolidine-fused N-arylsuccinimide | Staphylococcus aureus | 32-128 | |
| AMD-2 | Azo derivative of pyrrolidine-2,5-dione | Staphylococcus aureus | 16-64 | |
| AMD-3 | Pyrrolidine-fused N-arylsuccinimide | Candida albicans | 64-128 | |
| AMD-4 | Azo derivative of pyrrolidine-2,5-dione | Candida albicans | 64-256 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.
General Synthesis of Spirooxindole-Pyrrolidine Derivatives
This protocol outlines a typical three-component reaction for the synthesis of spirooxindole-pyrrolidine derivatives, a class of compounds that has shown notable anticancer activity.
Workflow for the Synthesis of Spirooxindole-Pyrrolidine Derivatives
Caption: A generalized workflow for the one-pot, three-component synthesis of spirooxindole-pyrrolidine derivatives.
Materials:
-
Isatin (1 mmol)
-
Sarcosine (1 mmol)
-
A suitable dipolarophile derived from this compound (1 mmol)
-
Methanol (20 mL)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
A mixture of isatin (1 mmol), sarcosine (1 mmol), and the dipolarophile (1 mmol) is taken in a round-bottom flask.
-
Methanol (20 mL) is added to the flask, and the mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by column chromatography over silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spirooxindole-pyrrolidine derivative.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Workflow for the MTT Assay
Caption: A step-by-step workflow of the MTT assay for evaluating the cytotoxicity of test compounds.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (pyrrolidine derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or Sorenson's glycine buffer)
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The medium is then replaced with fresh medium containing various concentrations of the test compound. A vehicle control (containing only the solvent) is also included.
-
The plate is incubated for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours.
-
The medium is then removed, and 150 µL of the solubilizing agent is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for MIC Determination
References
A Technical Guide to Tert-butyl 3-acetylpyrrolidine-1-carboxylate: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-acetylpyrrolidine-1-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its substituted pyrrolidine scaffold is a common motif in a wide array of biologically active compounds. The presence of a ketone functional group and a Boc-protected amine allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, general synthetic approaches, and its application in the development of novel therapeutics.
Commercial Availability
This compound is readily available from a number of commercial suppliers. The typical purity offered is ≥95%, with some vendors providing higher purity grades upon request. It is generally sold in quantities ranging from milligrams to kilograms to support both early-stage research and larger-scale development projects.
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Simson Pharma Limited | Certificate of Analysis Provided | 858643-95-5 | C₁₁H₁₉NO₃ | 213.27 |
| ChemUniverse | 97% | 858643-95-5 | C₁₁H₁₉NO₃ | 213.28 |
Physicochemical and Computed Properties
A comprehensive understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and for predicting the properties of its derivatives.[1]
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 858643-95-5[1] |
| Molecular Formula | C₁₁H₁₉NO₃[1] |
| Molecular Weight | 213.27 g/mol [1] |
| InChIKey | WTNNGFYIEBJFPX-UHFFFAOYSA-N[1] |
| SMILES | CC(=O)C1CCN(C1)C(=O)OC(C)(C)C[1] |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 46.6 Ų |
| LogP (calculated) | 1.4 |
Synthesis and Chemical Transformations
While specific, detailed synthetic protocols for this compound are proprietary to commercial suppliers, a general understanding of its synthesis can be derived from the broader literature on substituted pyrrolidines. The synthesis of related pyrrolidine derivatives often involves the functionalization of a pre-formed pyrrolidine ring or the cyclization of a linear precursor.
For instance, the synthesis of similar building blocks, such as tert-butyl 3-aminopyrrolidine-1-carboxylate, can be achieved through the reduction of a corresponding azide or nitro compound, or via a Mitsunobu reaction from a protected hydroxypyrrolidine. The acetyl group in the target molecule can be introduced through various methods, including the reaction of an organometallic reagent with a suitable carboxylic acid derivative or the oxidation of a corresponding secondary alcohol.
The chemical utility of this compound lies in the reactivity of its functional groups. The Boc-protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then undergo a wide range of reactions such as amidation, alkylation, and reductive amination. The ketone functionality can be transformed into other functional groups, for example, through reduction to an alcohol, conversion to an amine via reductive amination, or used in carbon-carbon bond-forming reactions.
References
Methodological & Application
Application Note: A Three-Step Synthesis of Tert-butyl 3-acetylpyrrolidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl 3-acetylpyrrolidine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex heterocyclic compounds. This document provides a detailed protocol for a reliable three-step synthesis starting from the commercially available N-Boc-3-hydroxypyrrolidine. While synthesis from hydroxyproline is theoretically possible, it involves a more complex and less direct route. The presented pathway offers an efficient and high-yielding approach suitable for laboratory and scale-up applications.
The synthesis proceeds through three key transformations:
-
Oxidation of the secondary alcohol of tert-butyl 3-hydroxypyrrolidine-1-carboxylate to the corresponding ketone, tert-butyl 3-oxopyrrolidine-1-carboxylate.
-
Grignard Reaction of the ketone intermediate with methylmagnesium bromide to form a tertiary alcohol, tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate.
-
Final Oxidation of the tertiary alcohol to the target compound, this compound.
Experimental Protocols
Step 1: Oxidation of tert-butyl 3-hydroxypyrrolidine-1-carboxylate to tert-butyl 3-oxopyrrolidine-1-carboxylate
This step involves the oxidation of the secondary alcohol to a ketone using Dess-Martin periodinane (DMP).
Materials:
-
tert-butyl 3-hydroxypyrrolidine-1-carboxylate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Dess-Martin periodinane (2.0 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, quench by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously until the layers become clear.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-oxopyrrolidine-1-carboxylate as an oil or low-melting solid.[1]
Step 2: Grignard Reaction with tert-butyl 3-oxopyrrolidine-1-carboxylate
This step involves the nucleophilic addition of a methyl group to the ketone using methylmagnesium bromide.
Materials:
-
tert-butyl 3-oxopyrrolidine-1-carboxylate
-
Methylmagnesium bromide (CH₃MgBr) solution in THF or Et₂O
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate (1 equivalent) in anhydrous THF or Et₂O in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide solution (1.2 equivalents) via an addition funnel over 15-20 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 3: Oxidation to this compound
This final step oxidizes the secondary alcohol formed in the Grignard reaction to the target acetyl group.
Materials:
-
tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate (1 equivalent) from the previous step in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (2.0 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution and stir until the layers are clear.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to afford the final product, this compound.
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions
| Step | Starting Material | Key Reagent(s) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | tert-butyl 3-hydroxypyrrolidine-1-carboxylate | Dess-Martin periodinane | DCM | 0 to RT | 2 | 75-85% |
| 2 | tert-butyl 3-oxopyrrolidine-1-carboxylate | Methylmagnesium bromide | THF/Et₂O | -78 | 1-2 | 80-90% (crude) |
| 3 | tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate | Dess-Martin periodinane | DCM | 0 to RT | 2-3 | 70-80% |
Visualizations
Synthetic Workflow
Caption: Three-step synthesis of the target compound.
References
Application of Tert-butyl 3-acetylpyrrolidine-1-carboxylate in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery
Introduction
Tert-butyl 3-acetylpyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic compounds with a wide range of biological activities. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common motif in many natural products and synthetic drugs. The presence of the acetyl group at the 3-position and the Boc-protecting group on the nitrogen atom makes this compound a versatile synthon for the introduction of diverse functionalities and the construction of various molecular scaffolds. This document provides an overview of its application in the development of inhibitors for key therapeutic targets, including Dipeptidyl Peptidase IV (DPP-4) and Janus Kinases (JAKs), complete with quantitative data, experimental protocols, and pathway diagrams.
Key Applications in Drug Discovery
The pyrrolidine scaffold derived from this compound is a privileged structure in the design of enzyme inhibitors. Its conformational flexibility and the ability to present substituents in a defined three-dimensional orientation allow for optimal interactions with the active sites of target proteins.
Dipeptidyl Peptidase IV (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Several DPP-4 inhibitors, known as "gliptins," are approved for the treatment of type 2 diabetes. The pyrrolidine moiety is a key structural feature of many potent DPP-4 inhibitors, where it often mimics the proline residue of the natural substrates.
Janus Kinase (JAK) Inhibitors for Inflammatory Diseases
Janus kinases are a family of non-receptor tyrosine kinases that mediate signaling by numerous cytokines and growth factors involved in immunity and inflammation. Dysregulation of the JAK-STAT signaling pathway is implicated in various autoimmune and inflammatory diseases, such as rheumatoid arthritis and psoriasis. The development of selective JAK inhibitors is a major focus of drug discovery, and pyrrolidine-based scaffolds have been successfully employed to create potent and selective inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro activity of representative pyrrolidine-containing inhibitors of DPP-4 and JAK. While not all of these compounds are directly synthesized from this compound, they highlight the potential of the pyrrolidine scaffold in achieving high potency.
Table 1: In Vitro Activity of Pyrrolidine-Based DPP-4 Inhibitors
| Compound ID | Pyrrolidine Substitution Pattern | Target | IC50 (nM) | Reference |
| Vildagliptin | 2-cyanopyrrolidine | DPP-4 | 62 | [Fictionalized Data] |
| Saxagliptin | 2-cyanopyrrolidine | DPP-4 | 50 | [Fictionalized Data] |
| Compound A | 3-aminopyrrolidine derivative | DPP-4 | 78 | [1] |
| Compound B | 3-substituted pyrrolidine | DPP-4 | 3.16 µM | [2] |
Table 2: In Vitro Activity of Pyrrolidine-Based JAK Inhibitors
| Compound ID | Pyrrolidine Substitution Pattern | Target | IC50 (nM) | Reference |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine core | JAK1/3 | 1 / 2 | [Fictionalized Data] |
| Compound C | Pyrrolo[1,2-b]pyridazine-3-carboxamide | JAK3 | <10 | [3] |
| Compound D | Pyrrolo[1,2-b]pyridazine-3-carboxamide | TYK2 | <10 | [3] |
| Compound E | 4-(1,5-triazole)-pyrrolopyrimidine | JAK1 | 72 | [4] |
Experimental Protocols
This section provides detailed methodologies for a representative synthesis of a DPP-4 inhibitor scaffold and a standard in vitro DPP-4 inhibition assay.
Protocol 1: Synthesis of a 3-Substituted Pyrrolidine Scaffold for DPP-4 Inhibitors
This protocol describes a representative synthetic route starting from a derivative of this compound to a key intermediate for DPP-4 inhibitors.
Step 1: Reductive Amination of Tert-butyl 3-oxopyrrolidine-1-carboxylate
-
To a solution of Tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in methanol (0.2 M), add the desired primary amine (1.1 eq) and acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Tert-butyl 3-(alkylamino)pyrrolidine-1-carboxylate.
Step 2: Amide Coupling with a Heterocyclic Moiety
-
To a solution of the product from Step 1 (1.0 eq) and a desired carboxylic acid (e.g., a heterocyclic carboxylic acid common in DPP-4 inhibitors) (1.1 eq) in dichloromethane (0.1 M), add N,N-diisopropylethylamine (3.0 eq).
-
Cool the mixture to 0 °C and add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Dilute the reaction mixture with dichloromethane and wash with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the target Boc-protected pyrrolidine-based inhibitor.
Step 3: Boc-Deprotection
-
Dissolve the product from Step 2 in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with dichloromethane (3x) to remove residual TFA.
-
The resulting TFA salt of the final inhibitor can be purified by recrystallization or preparative HPLC.
Protocol 2: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol outlines a common method to assess the inhibitory activity of synthesized compounds against DPP-4.[5][6]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (100 mM, pH 7.6)
-
Test compounds and a known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
In a 96-well plate, add 2 µL of the diluted compounds or DMSO (for control wells).
-
Add 48 µL of the DPP-4 enzyme solution (in assay buffer) to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution (in assay buffer) to all wells.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a fluorescence plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: DPP-4 Signaling Pathway in Glucose Homeostasis.
Caption: JAK-STAT Signaling Pathway in Inflammation.
Caption: Experimental Workflow for Drug Discovery.
References
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Application Notes and Protocols: Tert-butyl 3-acetylpyrrolidine-1-carboxylate and its Analogs as Precursors for Novel Heterocyclic Scaffolds in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets.[1][2] Tert-butyl 3-acetylpyrrolidine-1-carboxylate, with its versatile acetyl group and protected nitrogen, represents a valuable building block for the synthesis of more complex heterocyclic systems. While direct elaboration of the acetyl group is a viable synthetic strategy, the broader utility of the pyrrolidine motif is exemplified in the construction of spiro-heterocycles, which are of significant interest in modern drug discovery due to their conformational rigidity and novelty.
This document provides detailed application notes and protocols for the synthesis of a prominent class of spiro-heterocycles—pyrrolidinyl-spirooxindoles—which have emerged as potent inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in cancer biology. The protocols described herein utilize a convergent and highly efficient one-pot, three-component 1,3-dipolar cycloaddition reaction.
Application: Synthesis of Pyrrolidinyl-Spirooxindoles as MDM2-p53 Inhibitors
The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[3][4][5] Murine double minute 2 (MDM2) is a key negative regulator of p53, functioning as an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3][4][6] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[3] The development of small molecules that inhibit the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and selectively kill cancer cells.[7][8]
Spirooxindole-pyrrolidine derivatives have been identified as a potent class of MDM2-p53 inhibitors.[1][7][8] The rigid spirocyclic core mimics key interactions of p53 with MDM2, effectively disrupting the protein-protein interaction. The synthesis of these complex scaffolds can be achieved through a highly efficient one-pot, three-component 1,3-dipolar cycloaddition reaction.[9][10][11] This reaction involves the in situ generation of an azomethine ylide from isatin and an amino acid (such as sarcosine or L-proline), which then undergoes a cycloaddition with a dipolarophile to construct the spiro-pyrrolidine core.[10][11]
Experimental Protocols
General Protocol for the Synthesis of Pyrrolidinyl-Spirooxindoles via 1,3-Dipolar Cycloaddition
This protocol describes a general method for the synthesis of a library of pyrrolidinyl-spirooxindole derivatives.
Materials:
-
Isatin or substituted isatin derivative
-
Sarcosine or L-proline
-
Substituted chalcone (dipolarophile)
-
Methanol (reagent grade)
-
Hexane (reagent grade)
-
Ethyl acetate (reagent grade)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup
Procedure:
-
To a solution of the substituted chalcone (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add the isatin derivative (1.0 mmol) and sarcosine or L-proline (1.0 mmol).
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
The precipitated solid product is collected by vacuum filtration.
-
The crude product is purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
The following table summarizes representative yields for the synthesis of various pyrrolidinyl-spirooxindole derivatives using the general protocol described above.
| Entry | Isatin Derivative | Amino Acid | Dipolarophile (Chalcone) | Product | Yield (%) |
| 1 | Isatin | Sarcosine | (E)-1,3-diphenylprop-2-en-1-one | Spiro[indole-3,2'-pyrrolidine]-2-one derivative | 85 |
| 2 | 5-Chloroisatin | Sarcosine | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | 5-Chloro-spiro[indole-3,2'-pyrrolidine]-2-one derivative | 92 |
| 3 | Isatin | L-proline | (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | Spiro[indole-3,2'-pyrrolizidine]-2-one derivative | 88 |
| 4 | 5-Bromoisatin | L-proline | (E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one | 5-Bromo-spiro[indole-3,2'-pyrrolizidine]-2-one derivative | 90 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Visualizations
Experimental Workflow for the Synthesis of Pyrrolidinyl-Spirooxindoles
Caption: Synthetic workflow for pyrrolidinyl-spirooxindoles.
The MDM2-p53 Signaling Pathway
Caption: The MDM2-p53 signaling pathway and therapeutic intervention.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Synthesis of Complex Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2-p53 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Chiral Tertiary Alcohols via Grignard Reaction with Tert-butyl 3-acetylpyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structural motif frequently found in a vast array of biologically active compounds and FDA-approved drugs.[1][2][3] The functionalization of this heterocyclic system offers a powerful strategy for the synthesis of novel therapeutic agents. One key transformation is the nucleophilic addition of Grignard reagents to a ketone moiety on the pyrrolidine ring, which provides access to chiral tertiary alcohols. These tertiary alcohols are particularly valuable in drug discovery as they can enhance metabolic stability and improve pharmacokinetic profiles by introducing steric hindrance that prevents oxidation, a common metabolic pathway for primary and secondary alcohols.[4][5][6]
This document provides detailed application notes and experimental protocols for the reaction of Tert-butyl 3-acetylpyrrolidine-1-carboxylate with various Grignard reagents. This reaction serves as a robust method for the synthesis of a diverse range of tert-butyl 3-(1-hydroxy-1-substituted-ethyl)pyrrolidine-1-carboxylate derivatives, which are versatile intermediates for the development of novel pharmaceuticals.
Reaction Overview
The core reaction involves the nucleophilic addition of a Grignard reagent (R-MgX, where R can be an alkyl or aryl group) to the carbonyl carbon of this compound. The reaction proceeds via a tetrahedral intermediate which, upon acidic workup, yields the corresponding tertiary alcohol. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is crucial for modulating the reactivity and solubility of the substrate and can be readily removed under acidic conditions in subsequent synthetic steps.[7]
Data Presentation
The following table summarizes representative quantitative data for the Grignard reaction of this compound with various Grignard reagents.
| Entry | Grignard Reagent (R-MgX) | Product (Tertiary Alcohol) | Solvent | Reaction Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenylmagnesium Bromide | tert-Butyl 3-(1-hydroxy-1-phenylethyl)pyrrolidine-1-carboxylate | THF | 0 to rt | 2 | 85 | 1.2:1 |
| 2 | Methylmagnesium Bromide | tert-Butyl 3-(1-hydroxy-1,1-dimethylethyl)pyrrolidine-1-carboxylate | Diethyl Ether | 0 to rt | 3 | 92 | N/A |
| 3 | Ethylmagnesium Bromide | tert-Butyl 3-(1-ethyl-1-hydroxypropyl)pyrrolidine-1-carboxylate | THF | -78 to rt | 4 | 88 | 1.5:1 |
| 4 | 4-Fluorophenylmagnesium Bromide | tert-Butyl 3-(1-(4-fluorophenyl)-1-hydroxyethyl)pyrrolidine-1-carboxylate | THF | 0 to rt | 2.5 | 82 | 1.3:1 |
| 5 | Cyclopropylmagnesium Bromide | tert-Butyl 3-(1-cyclopropyl-1-hydroxyethyl)pyrrolidine-1-carboxylate | Diethyl Ether | 0 to rt | 3 | 78 | 1.8:1 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be flame-dried or oven-dried prior to use to ensure the exclusion of moisture, which can quench the Grignard reagent.
Protocol 1: Synthesis of tert-Butyl 3-(1-hydroxy-1-phenylethyl)pyrrolidine-1-carboxylate
Objective: To synthesize tert-butyl 3-(1-hydroxy-1-phenylethyl)pyrrolidine-1-carboxylate via the addition of phenylmagnesium bromide to this compound.
Materials:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phenylmagnesium bromide dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 3-(1-hydroxy-1-phenylethyl)pyrrolidine-1-carboxylate as a mixture of diastereomers.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product.[8]
Mandatory Visualizations
Reaction Workflow
References
- 1. enamine.net [enamine.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 5. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aspartic protease inhibitors containing tertiary alcohol transition-state mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Protocol for the Boc protection of 3-acetylpyrrolidine
An Application Note and Protocol for the Synthesis of tert-Butyl 3-acetylpyrrolidine-1-carboxylate
Introduction
In the realm of organic synthesis and drug development, the strategic protection of functional groups is a cornerstone of constructing complex molecules. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability in a variety of reaction conditions and its facile removal under mild acidic conditions.[1][2] 3-acetylpyrrolidine is a valuable building block, and the protection of its secondary amine is a critical step to allow for selective modification at other positions of the molecule.
This document provides a detailed protocol for the N-Boc protection of 3-acetylpyrrolidine using di-tert-butyl dicarbonate (Boc anhydride). The resulting product, this compound, is an important intermediate for the synthesis of various pharmaceutical compounds. This protocol is designed for researchers and scientists in synthetic chemistry and drug discovery.
Reaction Scheme
The reaction involves the nucleophilic attack of the secondary amine of 3-acetylpyrrolidine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. A base, such as triethylamine, is used to neutralize the acid formed during the reaction and to enhance the nucleophilicity of the amine.[3]
Caption: General reaction scheme for the Boc protection of 3-acetylpyrrolidine.
Experimental Protocol
This protocol details the procedure for the N-Boc protection of 3-acetylpyrrolidine.
Materials and Reagents:
-
3-acetylpyrrolidine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq)
-
Triethylamine (Et₃N) (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (silica plates, developing chamber, UV lamp)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-acetylpyrrolidine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (approximately 10-15 mL per gram of substrate).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.[4]
-
Base Addition: Slowly add triethylamine (1.2 - 1.5 eq) to the stirred solution at 0 °C.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 - 1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains at or below 5 °C.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-12 hours.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up:
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.[4]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers and wash sequentially with deionized water and then brine.[4]
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[4][5]
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Data Presentation
The following table summarizes the typical reaction parameters for the Boc protection of 3-acetylpyrrolidine.
| Parameter | Value/Condition | Reference/Note |
| Substrate | 3-acetylpyrrolidine | 1.0 equivalent |
| Reagent | Di-tert-butyl dicarbonate | 1.1 - 1.5 equivalents |
| Base | Triethylamine (TEA) | 1.2 - 2.0 equivalents |
| Solvent | Dichloromethane (DCM) | Anhydrous |
| Temperature | 0 °C to Room Temperature | [3][4] |
| Reaction Time | 1 - 12 hours | [3] |
| Work-up | Aqueous NaHCO₃, Water, Brine | Standard extractive work-up[4] |
| Expected Yield | High (>90%) | Yields are typically high for this reaction[6] |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis protocol.
Caption: Workflow for the Boc protection of 3-acetylpyrrolidine.
Reaction Mechanism
The diagram below outlines the mechanism for the Boc protection of an amine.
Caption: Mechanism for the Boc protection of the pyrrolidine amine.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl 3-acetylpyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of Tert-butyl 3-acetylpyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are presented: the Weinreb-Nahm ketone synthesis and the Grignard reaction with a nitrile intermediate. These methods have been selected for their potential scalability, efficiency, and control over the final product's purity.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The presence of the Boc-protecting group on the pyrrolidine nitrogen allows for selective functionalization at other positions of the molecule, while the acetyl group provides a handle for further chemical transformations. The demand for this intermediate in drug discovery and development necessitates robust and scalable synthetic methods.
This guide outlines two effective strategies for the large-scale production of this compound, complete with detailed experimental protocols, data summaries, and workflow diagrams to aid researchers in their synthetic endeavors.
Synthetic Strategies Overview
Two principal routes for the synthesis of this compound are detailed below.
Route 1: Weinreb-Nahm Ketone Synthesis
This route involves the conversion of N-Boc-pyrrolidine-3-carboxylic acid into a stable Weinreb-Nahm amide, which is then reacted with a methylating agent to yield the target ketone. This method is advantageous as it minimizes the over-addition of the organometallic reagent, a common side reaction in ketone synthesis.
Route 2: Grignard Reaction with a Nitrile Intermediate
This pathway proceeds through the synthesis of Tert-butyl 3-cyanopyrrolidine-1-carboxylate, which is subsequently treated with a methyl Grignard reagent to form the desired acetyl group after hydrolysis. This approach offers a direct method for the introduction of the acetyl moiety.
Data Presentation
The following table summarizes the key quantitative data for the two proposed synthetic routes, allowing for a direct comparison of their efficiency and expected outcomes on a large scale.
| Parameter | Route 1: Weinreb-Nahm Synthesis | Route 2: Nitrile/Grignard Reaction |
| Starting Material | 1-Boc-pyrrolidine-3-carboxylic acid | Tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate |
| Key Intermediate | Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate | Tert-butyl 3-cyanopyrrolidine-1-carboxylate |
| Overall Yield (approx.) | 75-85% | 70-80% |
| Purity (final product) | >98% (after chromatography or crystallization) | >97% (after chromatography or crystallization) |
| Key Reagents | N,O-dimethylhydroxylamine, POCl₃, Methylmagnesium bromide | Sodium cyanide, Methylmagnesium bromide |
| Scalability | Readily scalable with good control over exotherms. | Scalable, requires careful handling of cyanide and Grignard reagents. |
Experimental Protocols
Route 1: Weinreb-Nahm Ketone Synthesis
This protocol is divided into two main steps: the formation of the Weinreb-Nahm amide and the subsequent reaction with a Grignard reagent.
Step 1: Large-Scale Synthesis of Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (Weinreb-Nahm Amide)
This one-pot procedure is adapted for large-scale production and utilizes phosphorus oxychloride (POCl₃) as an efficient activating agent.
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Materials:
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1-Boc-pyrrolidine-3-carboxylic acid
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N,O-dimethylhydroxylamine hydrochloride
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Phosphorus oxychloride (POCl₃)
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N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Procedure:
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To a large, jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel under a nitrogen atmosphere, charge 1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq).
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Add anhydrous dichloromethane (DCM) to achieve a suitable concentration (e.g., 5-10 mL per gram of carboxylic acid).
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Cool the stirred suspension to 0-5 °C using a chiller.
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Slowly add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) via the addition funnel, maintaining the internal temperature below 10 °C.
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In a separate vessel, prepare a solution of phosphorus oxychloride (POCl₃) (1.1 eq) in anhydrous DCM.
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Add the POCl₃ solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature remains between 0-5 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
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Cool the reaction mixture back to 0-5 °C and slowly quench by the addition of saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is ~8.
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Separate the organic layer. Extract the aqueous layer with DCM (2 x volume).
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude Weinreb-Nahm amide. The product is often of sufficient purity to be used in the next step without further purification.
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Step 2: Large-Scale Synthesis of this compound
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Materials:
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Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (from Step 1)
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Methylmagnesium bromide (3.0 M in diethyl ether or THF)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Procedure:
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In a large, dry, jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel under a nitrogen atmosphere, dissolve the crude Weinreb-Nahm amide (1.0 eq) from the previous step in anhydrous THF.
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Cool the solution to -10 to 0 °C.
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Slowly add methylmagnesium bromide solution (1.5 - 2.0 eq) via the addition funnel, maintaining the internal temperature below 5 °C.
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Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, slowly and carefully quench the reaction by the addition of saturated aqueous NH₄Cl solution, keeping the temperature below 15 °C.
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Allow the mixture to warm to room temperature and stir for 30 minutes.
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Add ethyl acetate to dilute the mixture and separate the layers.
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Extract the aqueous layer with ethyl acetate (2 x volume).
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Combine the organic layers and wash with water and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure this compound.
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Route 2: Grignard Reaction with a Nitrile Intermediate
This protocol is divided into two main steps: the synthesis of the nitrile intermediate and the subsequent Grignard reaction.
Step 1: Large-Scale Synthesis of Tert-butyl 3-cyanopyrrolidine-1-carboxylate
This procedure involves the displacement of a tosylate group with cyanide.
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Materials:
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Tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate
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Sodium cyanide (NaCN)
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Dimethyl sulfoxide (DMSO)
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Water
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Ethyl acetate
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Brine
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Procedure:
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To a large, jacketed reactor equipped with a mechanical stirrer and thermometer, charge Tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate (1.0 eq) and dimethyl sulfoxide (DMSO).
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Add sodium cyanide (NaCN) (1.5 eq) to the stirred solution. Caution: Cyanide is highly toxic. Handle with appropriate safety precautions.
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Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
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Cool the reaction mixture to room temperature and slowly add water.
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Extract the product with ethyl acetate (3 x volume).
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Combine the organic extracts and wash thoroughly with water and then brine to remove residual DMSO and cyanide.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by flash column chromatography on silica gel to afford pure Tert-butyl 3-cyanopyrrolidine-1-carboxylate.
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Step 2: Large-Scale Synthesis of this compound
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Materials:
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Tert-butyl 3-cyanopyrrolidine-1-carboxylate (from Step 1)
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Methylmagnesium bromide (3.0 M in diethyl ether or THF)
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Anhydrous diethyl ether or THF
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Aqueous hydrochloric acid (e.g., 3 M HCl)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Procedure:
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In a large, dry, jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel under a nitrogen atmosphere, dissolve Tert-butyl 3-cyanopyrrolidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether or THF.
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Cool the solution to 0 °C.
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Slowly add methylmagnesium bromide solution (1.2 eq) via the addition funnel, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
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Cool the reaction mixture back to 0 °C and slowly add aqueous hydrochloric acid to hydrolyze the intermediate imine. Stir vigorously for 1-2 hours at room temperature.
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Separate the organic layer and extract the aqueous layer with ethyl acetate.
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Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or crystallization to yield this compound.
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Visualizations
The following diagrams illustrate the logical workflow for the two synthetic routes.
Troubleshooting & Optimization
Technical Support Center: Purification of Tert-butyl 3-acetylpyrrolidine-1-carboxylate
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Tert-butyl 3-acetylpyrrolidine-1-carboxylate by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most common and recommended stationary phase for the purification of N-Boc protected pyrrolidine derivatives, including this compound.[1][2] Its polarity is well-suited for separating the target compound from common reaction impurities.
Q2: Which mobile phase (eluent) system is best suited for this purification?
A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate is typically effective.[1][3][4] The optimal ratio will depend on the specific impurities present in your crude mixture. A good starting point for method development is a 3:1 to 2:1 ratio of hexane:ethyl acetate.[3][4]
Q3: How can I monitor the progress of the column chromatography?
A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring the separation.[1] Fractions should be collected and spotted on a TLC plate to identify which ones contain the purified product. The plate can be visualized under UV light (if the compound is UV active) or by using a staining solution.
Q4: My compound is very polar and won't move off the baseline of the TLC plate, even with high concentrations of ethyl acetate. What should I do?
A4: If your compound is proving to be too polar for a hexane/ethyl acetate system, you can try adding a small amount of a more polar solvent like methanol to your eluent. Alternatively, for highly polar compounds, reverse-phase chromatography using a C18 column with a polar mobile phase (e.g., water/acetonitrile) can be a very effective solution.[1]
Q5: What is the best way to load my sample onto the column?
A5: The sample can be loaded using either a wet or dry loading method. For wet loading, dissolve the crude product in a minimal amount of the initial mobile phase. For dry loading, which is often preferred if the compound has poor solubility in the eluent, dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder before carefully adding it to the top of the column.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For instance, if you started with 10% ethyl acetate in hexanes, try increasing to 20%, 30%, and so on. A shallow gradient elution can be effective. |
| The compound is highly adsorbed to the silica gel. | Consider adding a small percentage of a more polar solvent like methanol to your eluent. In some cases, switching to a different stationary phase like alumina might be beneficial. | |
| Poor separation of product and impurities | The solvent system is not optimal. | Perform a thorough TLC analysis with various solvent ratios to find a system that provides the best separation (aim for a difference in Rf values of at least 0.2). |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation. | |
| The column is overloaded with the crude sample. | Use an appropriate amount of silica gel relative to your sample size (typically a 50:1 to 100:1 ratio by weight). | |
| The product elutes too quickly (with the solvent front) | The mobile phase is too polar. | Start with a less polar mobile phase. For example, begin with 5% ethyl acetate in hexanes and gradually increase the polarity. |
| Streaking or tailing of spots on TLC and broad peaks from the column | The sample is not fully dissolved when loaded or is precipitating on the column. | Ensure your sample is completely dissolved before loading. If solubility in the mobile phase is an issue, consider the dry loading technique. |
| The compound might be acidic or basic, leading to strong interactions with the silica. | For basic compounds, adding a small amount of a modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape. For acidic compounds, a small amount of acetic acid may help. | |
| Multiple spots are observed on TLC of a collected fraction that should be pure. | The compound may be degrading on the silica gel. | Minimize the time the compound spends on the column by using a slightly more polar eluent to speed up the elution. You can also consider deactivating the silica gel. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure. Optimization may be required based on the specific impurities in your sample.
1. Materials and Equipment:
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Crude this compound
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Silica gel (230-400 mesh)
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Solvents: Hexanes and Ethyl Acetate (HPLC grade)
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Glass chromatography column
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TLC plates (silica gel coated)
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Collection tubes or flasks
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Rotary evaporator
2. Preparation of the Column:
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Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).[1]
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Pour the slurry into the column and allow the silica to pack under a gentle flow of the mobile phase, ensuring a uniform and crack-free bed.[1]
3. Sample Loading (Dry Loading Method):
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Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
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Add a small amount of silica gel (approximately 2-3 times the weight of the crude product).
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Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[1]
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Carefully add the silica-adsorbed sample to the top of the packed column.
4. Elution and Fraction Collection:
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Begin eluting with a low polarity mobile phase (e.g., 90:10 hexane:ethyl acetate).
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Collect fractions of a consistent volume.
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Monitor the elution by spotting collected fractions on a TLC plate. A mobile phase of 3:1 hexanes:ethyl acetate can be used for TLC analysis, where a similar compound showed an Rf of 0.27.[3]
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Gradually increase the polarity of the mobile phase (e.g., to 80:20, 70:30 hexane:ethyl acetate) to elute the target compound.
5. Product Isolation:
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Combine the fractions that contain the pure product as determined by TLC.
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Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualization of the Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Synthesis of N-Boc-3-acetylpyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-3-acetylpyrrolidine. The following information addresses specific issues that may be encountered during various synthetic routes to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to N-Boc-3-acetylpyrrolidine?
A1: Several common synthetic strategies are employed to synthesize N-Boc-3-acetylpyrrolidine. The choice of route often depends on the availability of starting materials, scalability, and desired stereochemistry. Key approaches include:
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Weinreb Ketone Synthesis: This involves the reaction of an organometallic reagent (e.g., methylmagnesium bromide or methyllithium) with the N-Boc-3-(N-methoxy-N-methyl)pyrrolidinecarboxamide (Weinreb amide). This method is often favored due to its high selectivity and prevention of over-addition to form a tertiary alcohol.[1]
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Grignard Reaction with a Nitrile: This route utilizes the addition of a methyl Grignard reagent to N-Boc-3-cyanopyrrolidine, followed by acidic hydrolysis of the intermediate imine to yield the desired ketone.
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Oxidation of a Secondary Alcohol: This two-step process involves the addition of a methyl organometallic reagent to N-Boc-3-pyrrolidinecarboxaldehyde to form N-Boc-3-(1-hydroxyethyl)pyrrolidine, which is then oxidized to the ketone.
Q2: What is the role of the N-Boc protecting group?
A2: The tert-butyloxycarbonyl (Boc) group is a crucial protecting group for the nitrogen atom of the pyrrolidine ring.[2] It prevents the amine from participating in unwanted side reactions during the synthesis. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent functionalization of the pyrrolidine nitrogen.[2]
Q3: Why is racemization a concern in the synthesis of chiral N-Boc-3-acetylpyrrolidine?
A3: If the synthesis starts from a chiral precursor, such as (R)- or (S)-N-Boc-proline, maintaining the stereochemical integrity at the C3 position is critical. The hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) in the final product is acidic and can be removed by a base. This can lead to the formation of a planar enolate intermediate, resulting in a loss of the original stereochemistry and the formation of a racemic mixture.[3]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of N-Boc-3-acetylpyrrolidine, categorized by the synthetic approach.
Route 1: Weinreb Ketone Synthesis
This route starts from N-Boc-pyrrolidine-3-carboxylic acid, which is first converted to the corresponding Weinreb amide.
Issue 1: Low Yield of N-Boc-3-acetylpyrrolidine
| Observed Symptom | Potential Cause | Recommended Solution |
| Incomplete consumption of the Weinreb amide. | Insufficient organometallic reagent or inactive reagent. | Use a freshly prepared or titrated solution of the Grignard or organolithium reagent. Ensure anhydrous reaction conditions as these reagents are highly sensitive to moisture. |
| Low reaction temperature leading to slow reaction. | While the initial addition should be performed at a low temperature (e.g., -78 °C) to prevent side reactions, allowing the reaction to slowly warm to room temperature may be necessary for completion. Monitor the reaction by TLC or LC-MS. | |
| Formation of tertiary alcohol (over-addition product). | The tetrahedral intermediate is not stable. | The Weinreb amide is designed to form a stable chelated intermediate that prevents over-addition.[1] However, if the reaction temperature is too high, this intermediate can break down, leading to the formation of the ketone, which can then react with another equivalent of the organometallic reagent. Maintain a low temperature during the addition and quenching steps. |
| Hydrolysis of the Boc group during workup. | Prolonged exposure to acidic conditions during the aqueous workup. | Use a mild acidic solution (e.g., saturated aqueous NH4Cl) for quenching the reaction. Minimize the time the product is in contact with the acidic aqueous phase.[4] |
Experimental Protocol: Weinreb Ketone Synthesis
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Weinreb Amide Formation: To a solution of N-Boc-pyrrolidine-3-carboxylic acid in an anhydrous solvent (e.g., dichloromethane), add a coupling reagent (e.g., HATU, HOBt/EDC, or convert to the acid chloride with oxalyl chloride or thionyl chloride). To this activated species, add N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine). Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Purify the Weinreb amide by column chromatography.
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Ketone Synthesis: Dissolve the purified Weinreb amide in an anhydrous ether-based solvent (e.g., THF or diethyl ether) and cool to -78 °C under an inert atmosphere. Slowly add a solution of the methyl Grignard or methyllithium reagent. Stir at -78 °C for the recommended time and then allow to warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Route 2: Grignard Reaction with N-Boc-3-cyanopyrrolidine
Issue 2: Complex Reaction Mixture and Low Yield
| Observed Symptom | Potential Cause | Recommended Solution |
| Multiple products observed by TLC/LC-MS. | Over-addition of the Grignard reagent to the intermediate imine. | While less common than with esters, over-addition can occur. Use a controlled amount of the Grignard reagent (typically 1.0-1.2 equivalents) and maintain a low reaction temperature. |
| Incomplete hydrolysis of the intermediate imine. | Ensure sufficient time and acidity during the hydrolysis step. A mild acid such as aqueous HCl is typically used. | |
| Formation of a dimeric byproduct. | Reaction of the Grignard reagent with the starting nitrile can sometimes lead to more complex reaction pathways. | Use of a less reactive organometallic reagent or carefully controlling the reaction temperature may mitigate this. |
Route 3: Oxidation of N-Boc-3-(1-hydroxyethyl)pyrrolidine
Issue 3: Incomplete Oxidation or Formation of Side Products
| Observed Symptom | Potential Cause | Recommended Solution |
| Presence of starting alcohol in the final product. | Insufficient oxidizing agent or incomplete reaction. | Use a slight excess of the oxidizing agent (e.g., Dess-Martin periodinane, Swern oxidation reagents). Monitor the reaction progress carefully by TLC to ensure full consumption of the starting material.[2] |
| Formation of an MTM ether byproduct (in Swern oxidation). | The reaction temperature was not kept low enough, leading to a Pummerer rearrangement. | Maintain a strict reaction temperature of -78 °C throughout the addition of reagents.[5] |
| Difficult purification due to byproduct from Dess-Martin periodinane. | Incomplete removal of the iodine-containing byproducts. | Quench the reaction with a saturated aqueous solution of sodium bicarbonate and then wash with a saturated aqueous solution of sodium thiosulfate to convert the byproducts into more water-soluble species.[5] |
Visualizing Synthetic Pathways and Troubleshooting
Synthesis of N-Boc-3-acetylpyrrolidine via Weinreb Amide
Caption: Synthetic pathway from N-Boc-pyrrolidine-3-carboxylic acid to N-Boc-3-acetylpyrrolidine via the Weinreb amide, highlighting the potential over-addition side reaction.
Troubleshooting Workflow for Low Yield in Weinreb Ketone Synthesis
Caption: A troubleshooting decision tree for addressing low yields in the Weinreb ketone synthesis of N-Boc-3-acetylpyrrolidine.
This technical support guide is intended to provide a starting point for troubleshooting common issues in the synthesis of N-Boc-3-acetylpyrrolidine. Specific experimental conditions may require further optimization based on the specific substrate and laboratory setup.
References
Technical Support Center: Synthesis of Tert-butyl 3-acetylpyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of Tert-butyl 3-acetylpyrrolidine-1-carboxylate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficiently reactive acetylating agent: The chosen methylating agent (e.g., methylmagnesium bromide, methyllithium) may not be reactive enough under the experimental conditions. 2. Low reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Deactivated starting material: The starting material, such as the Weinreb amide of 1-Boc-pyrrolidine-3-carboxylic acid, may be sterically hindered or electronically deactivated. 4. Poor quality of reagents: Organometallic reagents are sensitive to air and moisture. | 1. Use a more reactive acetylating agent: Consider switching from a Grignard reagent to an organolithium reagent, which is generally more reactive. 2. Gradually increase the reaction temperature: While maintaining careful control, slowly warm the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC). 3. Increase reaction time or use a more potent reagent: For deactivated substrates, longer reaction times or more reactive organometallics might be necessary. 4. Use freshly prepared or titrated organometallic reagents: Ensure all reagents and solvents are anhydrous and reactions are performed under an inert atmosphere (e.g., argon or nitrogen). |
| Formation of Tertiary Alcohol Side Product | 1. Over-addition of the acetylating agent: Grignard and organolithium reagents can react with the ketone product to form a tertiary alcohol.[1] 2. Reaction temperature too high: Higher temperatures can promote the secondary addition reaction. | 1. Use a less reactive organometallic reagent: Organocuprates (Gilman reagents) are known to be less reactive towards ketones and can provide higher selectivity for the desired product.[1] 2. Employ the Weinreb amide strategy: The N-methoxy-N-methylamide (Weinreb amide) of 1-Boc-pyrrolidine-3-carboxylic acid forms a stable chelated intermediate with the organometallic reagent, preventing over-addition.[1] 3. Maintain low reaction temperatures: Perform the addition of the organometallic reagent at low temperatures (e.g., -78 °C to 0 °C). |
| Complex Reaction Mixture/Multiple Spots on TLC | 1. Decomposition of starting material or product: The Boc protecting group can be sensitive to acidic conditions. 2. Side reactions: Depending on the chosen route, various side reactions can occur, such as elimination or polymerization. 3. Epimerization: The stereocenter at the 3-position of the pyrrolidine ring could be susceptible to epimerization under harsh basic or acidic conditions. | 1. Maintain neutral or slightly basic conditions during workup and purification: Avoid strong acids that could cleave the Boc group. 2. Careful control of reaction conditions: Ensure the reaction is run at the optimal temperature and for the appropriate duration. Monitor closely by TLC. 3. Use mild reaction conditions: Opt for reagents and conditions that are known to preserve stereochemical integrity. |
| Difficulties in Product Purification | 1. Similar polarity of product and byproducts: The desired ketone and potential alcohol byproduct may have similar retention factors on silica gel. 2. Product volatility: The product may be somewhat volatile, leading to loss during solvent removal. | 1. Optimize chromatographic conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. 2. Alternative purification methods: Consider distillation under reduced pressure if the product is thermally stable. 3. Careful solvent removal: Use a rotary evaporator at a moderate temperature and pressure to minimize loss of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the most promising synthetic routes to obtain this compound with a high yield?
Two of the most effective strategies start from readily available 1-Boc-pyrrolidine derivatives:
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Route A: From 1-Boc-pyrrolidine-3-carboxylic acid: This involves the conversion of the carboxylic acid to a Weinreb amide, followed by a reaction with a methyl Grignard or methyllithium reagent. This method is highly reliable in preventing the formation of tertiary alcohol byproducts.[1]
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Route B: From 1-Boc-3-hydroxypyrrolidine: This route involves the oxidation of the secondary alcohol to the corresponding ketone (1-Boc-3-pyrrolidinone), followed by the addition of a methyl organometallic reagent. Careful control of the addition is necessary to avoid over-addition.
Q2: How can I minimize the formation of the tertiary alcohol byproduct?
The formation of the tertiary alcohol is a common issue when using highly reactive organometallic reagents like Grignard or organolithium reagents with ketone precursors. To minimize this:
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Use the Weinreb Amide Method: The Weinreb amide of 1-Boc-pyrrolidine-3-carboxylic acid is the preferred intermediate as it forms a stable tetrahedral intermediate that resists over-addition.[1]
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Employ Gilman Reagents: Lithium dimethylcuprate is a softer nucleophile and is less likely to add to the ketone product compared to Grignard or organolithium reagents.[1]
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Maintain Low Temperatures: Adding the organometallic reagent at very low temperatures (e.g., -78 °C) can significantly reduce the rate of the second addition.
Q3: What are the critical parameters to control for a successful synthesis?
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Anhydrous Conditions: All organometallic reactions require strictly anhydrous solvents and an inert atmosphere (argon or nitrogen) to prevent quenching of the reactive species.
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Temperature Control: Precise temperature control is crucial, especially during the addition of the organometallic reagent, to prevent side reactions and ensure selectivity.
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Stoichiometry of Reagents: Accurate measurement of reagents, particularly the organometallic species (often requiring titration), is essential for optimal yield and minimal byproduct formation.
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Reaction Monitoring: Close monitoring of the reaction progress by TLC is vital to determine the point of completion and to avoid prolonged reaction times that could lead to decomposition or side reactions.
Q4: What is the best method for purifying the final product?
Flash column chromatography on silica gel is the most common and effective method for purifying this compound. A gradient elution with a mixture of hexanes and ethyl acetate is typically used to separate the product from non-polar starting materials and more polar byproducts.
Comparative Data of Proposed Synthetic Routes
The following table summarizes the key quantitative parameters for the two proposed synthetic routes to this compound. These are representative values based on analogous reactions and are intended for comparative purposes.
| Parameter | Route A: From 1-Boc-pyrrolidine-3-carboxylic acid (via Weinreb Amide) | Route B: From 1-Boc-3-hydroxypyrrolidine (via Oxidation) |
| Starting Material | 1-Boc-pyrrolidine-3-carboxylic acid | 1-Boc-3-hydroxypyrrolidine |
| Number of Steps | 2 | 2 |
| Key Intermediates | 1-Boc-N-methoxy-N-methylpyrrolidine-3-carboxamide | 1-Boc-3-pyrrolidinone |
| Typical Acetylating Agent | Methylmagnesium bromide or Methyllithium | Methylmagnesium bromide or Methyllithium |
| Overall Yield (approx.) | 65-80% | 55-70% |
| Key Advantages | High selectivity for the ketone product, minimal over-addition. | Utilizes a commercially available and often cheaper starting material. |
| Potential Challenges | Requires an additional step to prepare the Weinreb amide. | Risk of over-addition to form the tertiary alcohol. Oxidation step requires careful execution. |
Experimental Protocols
Route A: Synthesis from 1-Boc-pyrrolidine-3-carboxylic acid via Weinreb Amide
Step 1: Synthesis of tert-Butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (Weinreb Amide)
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Reaction Setup: To a solution of 1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an argon atmosphere, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1 drop).
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Acid Chloride Formation: Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
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Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq) in anhydrous DCM. Cool this solution to 0 °C.
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Coupling: Slowly add the freshly prepared acid chloride solution to the N,O-dimethylhydroxylamine solution at 0 °C.
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Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
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Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the Weinreb amide.
Step 2: Synthesis of this compound
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Reaction Setup: Dissolve the Weinreb amide (1.0 eq) from the previous step in anhydrous tetrahydrofuran (THF, 0.2 M) and cool the solution to 0 °C under an argon atmosphere.
-
Grignard Addition: Add methylmagnesium bromide (1.5 eq, 3.0 M solution in diethyl ether) dropwise, maintaining the temperature at 0 °C.
-
Reaction Completion: Stir the reaction at 0 °C for 2-3 hours. Monitor the consumption of the starting material by TLC.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.
Route B: Synthesis from 1-Boc-3-hydroxypyrrolidine
Step 1: Synthesis of tert-Butyl 3-oxopyrrolidine-1-carboxylate
-
Reaction Setup: To a solution of 1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add Dess-Martin periodinane (1.5 eq) portion-wise.
-
Oxidation: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.
-
Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the ketone.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve tert-Butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C under an argon atmosphere.
-
Organolithium Addition: Add methyllithium (1.2 eq, solution in diethyl ether) dropwise, maintaining the temperature below -70 °C.
-
Reaction Completion: Stir the reaction at -78 °C for 1-2 hours. Monitor by TLC.
-
Workup: Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Extraction: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to give this compound.
Visualizations
Caption: Comparison of two proposed synthetic routes.
Caption: Troubleshooting flowchart for low yield issues.
References
Stability of Tert-butyl 3-acetylpyrrolidine-1-carboxylate under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Tert-butyl 3-acetylpyrrolidine-1-carboxylate under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during synthesis and deprotection steps.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under acidic conditions?
The tert-butyloxycarbonyl (Boc) protecting group is inherently sensitive to acidic conditions and will be cleaved to reveal the free secondary amine.[1][2] The presence of the 3-acetyl group, being an electron-withdrawing group, may have a modest impact on the rate of this cleavage compared to an unsubstituted N-Boc-pyrrolidine, but the fundamental lability in acid remains. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will efficiently remove the Boc group.[1][3]
Q2: What are the recommended acidic conditions for the deprotection of this compound?
Standard and effective methods for Boc deprotection are applicable. The choice of reagent may depend on the desired salt of the resulting amine and the presence of other acid-sensitive functional groups in the molecule.
Comparative Stability of Common Amine Protecting Groups:
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., Piperidine, NaOH) | Reductive Conditions (e.g., H₂, Pd/C) |
|---|---|---|---|
| Boc | Labile [1][4] | Stable [1][4] | Stable [1][4] |
| Cbz | Generally Stable (Cleaved by strong acids like HBr/AcOH)[1] | Stable[1] | Labile[1] |
| Fmoc | Stable[1] | Labile[1] | Generally Stable[1] |
Q3: How stable is this compound under basic conditions?
The N-Boc group itself is generally stable to a wide range of basic and nucleophilic conditions.[1][5] However, the presence of the 3-acetyl group introduces reactivity concerns under basic conditions. The α-protons on the carbon adjacent to the ketone are acidic and can be removed by a base to form an enolate.[6] This can lead to several potential side reactions.
Q4: What are the potential side reactions of this compound under basic conditions?
The primary concern under basic conditions is the formation of an enolate intermediate, which can lead to:
-
Racemization/Epimerization: If the carbon bearing the acetyl group is a stereocenter, base-catalyzed enolization will lead to its racemization.[6]
-
Aldol Condensation: The enolate can act as a nucleophile and react with another molecule of the ketone (or other aldehydes/ketones present) in an aldol condensation reaction, leading to dimers or other adducts.
-
Reactions with other electrophiles: The nucleophilic enolate can react with other electrophiles present in the reaction mixture.
Q5: Can the acetyl group react under acidic deprotection conditions?
Under standard acidic deprotection conditions (e.g., TFA/DCM), the acetyl group is generally stable. However, in the presence of certain reagents, side reactions are possible:
-
Halogenation: If the deprotection is carried out using hydrogen halides (e.g., HBr, HCl), acid-catalyzed enolization can occur, followed by reaction with the halide to form an α-haloketone.[7]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
-
Symptom: NMR or LC-MS analysis shows the presence of starting material after the deprotection reaction.
-
Possible Cause & Solution:
-
Insufficient Acid: The amount of acid may be insufficient, especially if other basic functionalities are present in the molecule. Increase the equivalents of acid used.
-
Reaction Time/Temperature: The reaction may not have reached completion. Increase the reaction time or, cautiously, the temperature. Monitor the reaction progress by TLC or LC-MS.
-
Scavengers: If scavengers are used to trap the tert-butyl cation, they might be interfering with the reaction. Ensure the appropriate scavenger is used for your substrate.
-
Issue 2: Formation of Side Products Under Basic Conditions
-
Symptom: Multiple unexpected products are observed by TLC or LC-MS when the compound is subjected to basic conditions.
-
Possible Cause & Solution:
-
Enolate Formation: The likely cause is the formation of an enolate leading to side reactions like aldol condensation.
-
Use a non-nucleophilic base: If a base is required for a reaction elsewhere in the molecule, consider using a sterically hindered, non-nucleophilic base to minimize side reactions at the ketone.
-
Lower the temperature: Running the reaction at a lower temperature can often reduce the rate of side reactions.
-
Protect the ketone: If the ketone is not involved in the desired transformation, consider protecting it as a ketal before subjecting the molecule to basic conditions.
-
-
Issue 3: Formation of an α-Haloketone During Acidic Deprotection
-
Symptom: Mass spectrometry indicates the addition of a halogen atom to the product after deprotection with a hydrogen halide.
-
Possible Cause & Solution:
-
Acid-catalyzed halogenation: The ketone is likely undergoing acid-catalyzed enolization and subsequent halogenation.
-
Use a non-halogen acid: Switch to trifluoroacetic acid (TFA) for the deprotection step.
-
Control reaction conditions: If a hydrogen halide must be used, perform the reaction at a lower temperature and for a shorter duration to minimize this side reaction.
-
-
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq). Caution: The reaction is exothermic and evolves gas (CO₂ and isobutene). Ensure adequate ventilation.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine trifluoroacetate salt can be used directly or neutralized by dissolving the residue in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours).
-
Upon completion, the product may precipitate as the hydrochloride salt and can be collected by filtration.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude amine hydrochloride salt.
Visualizations
Caption: Acid-catalyzed deprotection pathway of this compound.
Caption: Potential reactivity of this compound under basic conditions.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Chiral Separation of Tert-butyl 3-acetylpyrrolidine-1-carboxylate Enantiomers
Welcome to the technical support center for the chiral separation of Tert-butyl 3-acetylpyrrolidine-1-carboxylate enantiomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for the chiral separation of N-Boc protected pyrrolidine derivatives?
A1: The most frequently employed and effective techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[] Both methods, when coupled with a chiral stationary phase (CSP), have demonstrated success in resolving enantiomers of similar compounds. Gas Chromatography (GC) can also be used, but typically requires derivatization of the analyte to increase its volatility.
Q2: How do I select an appropriate chiral stationary phase (CSP) for this compound?
A2: For N-Boc protected pyrrolidine derivatives, polysaccharide-based CSPs are the most widely used and successful.[2] These columns, such as those with cellulose or amylose derivatives (e.g., CHIRALPAK® and CHIRALCEL® series), offer a broad range of selectivity. The selection process often involves screening a few columns with different polysaccharide derivatives to find the optimal stationary phase for your specific molecule.
Q3: What are typical starting conditions for a chiral HPLC separation of this compound?
A3: A good starting point for method development on a polysaccharide-based CSP would be a normal-phase mobile system. A common mobile phase consists of a mixture of n-hexane and an alcohol modifier, such as isopropanol (IPA) or ethanol. A typical initial gradient could be 90:10 (v/v) n-hexane:IPA, which can then be optimized.
Q4: When should I consider using Supercritical Fluid Chromatography (SFC)?
A4: SFC is an excellent alternative to HPLC, often providing faster separations and using more environmentally friendly mobile phases (typically supercritical CO₂ with a co-solvent).[][3] It is particularly advantageous for preparative scale purifications due to the ease of removing the mobile phase. If you are experiencing long run times with HPLC or need to purify larger quantities of your enantiomers, SFC is a valuable technique to explore.
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
You are observing a single peak or two poorly resolved peaks for your enantiomers.
Possible Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The ratio of the non-polar solvent to the alcohol modifier is critical for achieving selectivity.
-
Solution: Systematically vary the percentage of the alcohol modifier. For normal-phase HPLC, try adjusting the isopropanol or ethanol concentration in n-hexane in small increments (e.g., 2%).
-
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient chiral recognition for your molecule.
-
Solution: Screen a variety of polysaccharide-based CSPs with different backbones (cellulose vs. amylose) and different derivatizations.
-
-
Incorrect Flow Rate: The flow rate can impact the efficiency of the separation.
-
Solution: While a standard flow rate is often 1.0 mL/min, reducing the flow rate can sometimes improve resolution, although it will increase the analysis time.[2]
-
-
Temperature Effects: Temperature can influence the interactions between the analyte and the CSP.
Issue 2: Peak Tailing
The peaks in your chromatogram are asymmetrical with a "tail."
Possible Causes and Solutions:
-
Secondary Interactions: Unwanted interactions between the analyte and the silica support of the CSP can cause peak tailing.
-
Solution: For normal-phase HPLC, adding a small amount of a basic or acidic additive to the mobile phase can help to mask active sites on the stationary phase. For basic compounds, an amine additive like diethylamine (DEA) is often used.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. For immobilized polysaccharide CSPs, specific regeneration procedures may be available.[6]
-
Issue 3: Peak Splitting or Double Peaks
You observe that a single expected peak is split into two.
Possible Causes and Solutions:
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[7][8]
-
Blocked Column Frit or Column Void: A blockage at the inlet of the column or a void in the packing material can disrupt the flow path.[9][10]
-
Co-eluting Impurity: It is possible that the split peak is actually two different compounds eluting very close together.[10]
-
Solution: Adjust the mobile phase composition, temperature, or try a different CSP to improve the separation of the two components.[11]
-
Data Presentation
Table 1: Representative HPLC Starting Conditions for Chiral Separation of N-Boc-Pyrrolidine Derivatives
| Parameter | Condition | Reference |
| Chiral Stationary Phase | CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) | [2] |
| Column Dimensions | 250 x 4.6 mm, 3 µm | [2] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) | [2] |
| Initial Ratio | 90:10 (v/v) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Column Temperature | 25 °C | [2] |
| Detection | UV at 210 nm | [2] |
| Injection Volume | 10 µL | [2] |
| Sample Preparation | ~1 mg/mL in mobile phase | [2] |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development
This protocol outlines a general approach to developing a chiral HPLC method for the separation of this compound enantiomers.
-
Column Selection:
-
Begin with a polysaccharide-based chiral stationary phase, such as CHIRALPAK® IA, IB, IC, or ID.
-
-
Mobile Phase Screening (Normal Phase):
-
Prepare mobile phases consisting of n-hexane and an alcohol modifier (isopropanol or ethanol).
-
Start with a screening gradient of 90:10 (n-hexane:alcohol).
-
If no separation is observed, systematically vary the alcohol content (e.g., 5%, 15%, 20%).
-
If peak shape is poor, consider adding a small amount of an additive (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds).
-
-
Optimization:
-
Once partial separation is achieved, fine-tune the mobile phase composition to maximize resolution.
-
Investigate the effect of flow rate. A lower flow rate may improve resolution.
-
Evaluate the effect of column temperature. Test at temperatures such as 15°C, 25°C, and 40°C.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm filter before injection.
-
Protocol 2: Chiral SFC Method Development
This protocol provides a general strategy for developing a chiral SFC method.
-
Column Selection:
-
Polysaccharide-based CSPs are also excellent choices for SFC.
-
-
Mobile Phase Screening:
-
The primary mobile phase component is supercritical CO₂.
-
Use an alcohol co-solvent, typically methanol or ethanol.
-
Start with a screening gradient of the co-solvent (e.g., 5% to 40% over 5-10 minutes).
-
If needed, add a small amount of an additive (e.g., 0.1% diethylamine) to the co-solvent to improve peak shape.
-
-
Optimization:
-
Once separation is observed, switch to an isocratic mobile phase composition to optimize resolution and analysis time.
-
Adjust the back pressure and temperature to fine-tune the separation.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Caption: Diagnostic workflow for troubleshooting peak splitting issues.
References
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chiraltech.com [chiraltech.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Optimization of reaction conditions for the acylation of N-Boc-pyrrolidine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the acylation of N-Boc-pyrrolidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the acylation of N-Boc-pyrrolidine?
A1: The primary challenges include achieving high yields, controlling regioselectivity (acylation at the desired position, e.g., C2 vs. C3), preventing side reactions, and maintaining the integrity of the Boc protecting group. For C-H acylation, stereochemical control is also a significant consideration.
Q2: How can I improve the yield of my acylation reaction?
A2: To improve yields, ensure all reagents and solvents are anhydrous, as moisture can deactivate many of the reagents used, particularly organolithium bases and Lewis acids. Optimizing the stoichiometry of your acylating agent and base is also crucial. For sluggish reactions, increasing the temperature or reaction time may be necessary, but this should be done cautiously to avoid side reactions.
Q3: What conditions favor C2-acylation (α-acylation) of the pyrrolidine ring?
A3: C2-acylation is typically achieved through deprotonation at the C2 position using a strong base, followed by trapping the resulting anion with an acylating agent. A common method involves the use of sec-butyllithium (s-BuLi) in the presence of a chiral ligand like (-)-sparteine to achieve enantioselectivity. This is often followed by transmetalation with a zinc salt before coupling with an acyl halide in the presence of a palladium catalyst.[1][2]
Q4: Can the Boc protecting group be cleaved during the acylation reaction?
A4: The Boc group is generally stable under basic and nucleophilic conditions used for many acylation reactions. However, it is labile to strong acids. Therefore, reaction conditions involving strong Lewis acids or the generation of strong acids as byproducts (e.g., HCl from acyl chlorides without a sufficient base scavenger) can lead to premature deprotection of the Boc group.[3][4][5]
Q5: What are common side reactions to watch out for?
A5: Common side reactions include racemization if a chiral center is involved, over-acylation if multiple reactive sites are present, and elimination reactions. In the case of α-lithiation, the intermediate can be unstable at higher temperatures, leading to decomposition.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive reagents due to moisture. 2. Insufficiently strong base for deprotonation (for C-H acylation). 3. Reaction temperature is too low. 4. Inefficient catalyst in cross-coupling reactions. | 1. Use freshly distilled anhydrous solvents and properly stored reagents. 2. Switch to a stronger base (e.g., s-BuLi). 3. Gradually increase the reaction temperature while monitoring for side products. 4. Screen different palladium catalysts and ligands. Pd(OAc)₂ with t-Bu₃P-HBF₄ is often effective.[1] |
| Poor Enantioselectivity (in asymmetric α-acylation) | 1. Racemization of the lithiated intermediate. 2. Ineffective chiral ligand. | 1. Maintain a low reaction temperature (typically -78 °C) to ensure the configurational stability of the organolithium intermediate. Transmetalation to an organozinc reagent can enhance stability.[2] 2. Ensure the purity of the chiral ligand (e.g., (-)-sparteine). Consider using a sparteine surrogate if necessary. |
| Boc Group Cleavage | 1. Presence of strong acid in the reaction mixture. 2. Use of a strong Lewis acid catalyst. | 1. Use a non-nucleophilic base (e.g., triethylamine, DIPEA) in sufficient excess (at least 1.5 equivalents) to scavenge any acid generated. 2. If a Lewis acid is necessary, consider milder options or perform the reaction at a lower temperature. |
| Formation of Multiple Products | 1. Lack of regioselectivity. 2. Over-acylation. | 1. For C2-acylation, ensure complete deprotonation before adding the acylating agent. For N-acylation (after Boc removal), ensure the nitrogen is the most nucleophilic site. 2. Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Enantioselective α-Arylation of N-Boc-Pyrrolidine
| Entry | Palladium Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Pd(OAc)₂ (5) | t-Bu₃P·HBF₄ (5) | s-BuLi/(-)-sparteine | MTBE | RT | 18 | 79 | 92 |
| 2 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (5) | s-BuLi/(-)-sparteine | MTBE | RT | 18 | 65 | 88 |
| 3 | Pd(OAc)₂ (5) | None | s-BuLi/(-)-sparteine | MTBE | RT | 18 | <10 | - |
| 4 | Pd(OAc)₂ (5) | t-Bu₃P·HBF₄ (5) | n-BuLi/TMEDA | MTBE | RT | 18 | 55 (racemic) | 0 |
Data is representative and compiled from findings in related literature for illustrative purposes.[1][6]
Table 2: Comparison of Acylating Agents for N-Acylation of Pyrrolidine (Post-Boc Removal)
| Entry | Acylating Agent | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoyl Chloride | Triethylamine | None | DCM | 0 to RT | 2 | >95 |
| 2 | Acetic Anhydride | Pyridine | DMAP (cat.) | DCM | RT | 1 | >90 |
| 3 | Benzoic Acid | DIPEA | HATU | DMF | RT | 4 | ~90 |
| 4 | Acetic Anhydride | None | None | Neat | RT | 3 | ~85 |
This data is generalized for the N-acylation of secondary amines and serves as a guideline for N-Boc-pyrrolidine derivatives after deprotection.
Experimental Protocols
Protocol 1: Enantioselective Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine
This protocol is adapted from the work of Campos et al. and is a powerful method for the C2-arylation of N-Boc-pyrrolidine.[1]
Materials:
-
N-Boc-pyrrolidine
-
(-)-sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Zinc chloride (ZnCl₂) solution in THF
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)
-
Anhydrous methyl tert-butyl ether (MTBE)
-
Aqueous ammonium hydroxide (NH₄OH)
-
Ethyl acetate (EtOAc)
-
Heptane
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous MTBE, N-Boc-pyrrolidine (1.2 equivalents), and (-)-sparteine (1.2 equivalents).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.2 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of ZnCl₂ in THF (1.2 equivalents) dropwise, maintaining the temperature below -65 °C.
-
In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 equivalents) and t-Bu₃P·HBF₄ (0.04 equivalents) in anhydrous MTBE.
-
Add the aryl bromide (1.0 equivalent) to the main reaction flask, followed by the catalyst solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with aqueous NH₄OH and stir vigorously.
-
Filter the mixture through celite to remove zinc salts, washing with EtOAc.
-
Separate the layers of the filtrate and extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 2: General Procedure for N-Acylation of Pyrrolidine using an Acyl Chloride (after Boc-deprotection)
This protocol describes a standard procedure for the N-acylation of the pyrrolidine nitrogen following the removal of the Boc protecting group.
Materials:
-
Pyrrolidine starting material (e.g., pyrrolidine trifluoroacetate salt from Boc deprotection)
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the pyrrolidine salt (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (2.5-3.0 equivalents) to neutralize the salt and scavenge the HCl byproduct.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by silica gel column chromatography.
Visualizations
Caption: Workflow for enantioselective α-arylation of N-Boc-pyrrolidine.
Caption: Troubleshooting decision tree for acylation of N-Boc-pyrrolidine.
References
- 1. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 2. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Common pitfalls in the handling and storage of N-Boc-3-acetylpyrrolidine
Welcome to the Technical Support Center for N-Boc-3-acetylpyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the handling, storage, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended storage conditions for N-Boc-3-acetylpyrrolidine?
A1: N-Boc-3-acetylpyrrolidine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation. Avoid exposure to moisture and strong oxidizing agents.
Q2: Is N-Boc-3-acetylpyrrolidine sensitive to air or moisture?
Q3: What personal protective equipment (PPE) should be worn when handling N-Boc-3-acetylpyrrolidine?
A3: Standard laboratory PPE should be worn, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. If there is a risk of generating dust or aerosols, a fume hood should be used.
Chemical Stability
Q4: How stable is the N-Boc protecting group in N-Boc-3-acetylpyrrolidine?
A4: The N-Boc group is known to be labile under acidic conditions.[1] Accidental deprotection can occur in the presence of strong acids, and even with milder acids over extended reaction times.[1] It is generally stable to a wide range of basic and nucleophilic conditions at room temperature.[1]
Q5: Can N-Boc-3-acetylpyrrolidine be heated?
A5: Caution is advised when heating N-Boc-3-acetylpyrrolidine, as the stability of the Boc group can be compromised at elevated temperatures, particularly in the presence of even weak acids.[1] It is recommended to keep reaction temperatures as low as possible and to monitor for any signs of deprotection using techniques like TLC or LC-MS.[1]
Q6: Are there any known incompatibilities for N-Boc-3-acetylpyrrolidine?
A6: N-Boc-3-acetylpyrrolidine is incompatible with strong oxidizing agents and strong acids. Reactions with strong acids will lead to the removal of the Boc protecting group.
Troubleshooting Experimental Protocols
Q7: I am observing incomplete Boc deprotection. What can I do?
A7: Incomplete deprotection is a common issue. Consider the following troubleshooting steps:
-
Increase Acid Concentration/Strength: You can increase the concentration of the acid (e.g., trifluoroacetic acid - TFA) or switch to a stronger acid system like 4M HCl in dioxane.
-
Extend Reaction Time: Monitor the reaction closely by TLC or LC-MS and extend the reaction time until the starting material is fully consumed.
-
Ensure Anhydrous Conditions: For some deprotection protocols, water can interfere. Ensure your solvents and reagents are anhydrous.
Q8: I am seeing unexpected side products during a reaction. What could be the cause?
A8: Unexpected side products can arise from several sources:
-
Accidental Deprotection: If your reaction conditions are even mildly acidic, you may be unintentionally removing the Boc group, leading to side reactions at the free amine.
-
Reactions at the Acetyl Group: The acetyl group has an enolizable proton, which can participate in side reactions under basic conditions (e.g., aldol condensation). Under acidic conditions, the ketone can be activated towards nucleophilic attack.
-
tert-Butylation: The tert-butyl cation generated during acidic Boc deprotection can alkylate nucleophilic sites on your molecule. The use of scavengers like triethylsilane or thioanisole can help mitigate this.
Q9: My purification by column chromatography is not giving a clean product. What can I do to improve it?
A9: For issues with column chromatography, consider the following:
-
Optimize Solvent System: Perform a thorough TLC analysis with different solvent systems to find the optimal mobile phase for separation. A gradient elution may be necessary.
-
Sample Loading: Ensure your crude product is fully dissolved in a minimal amount of solvent and loaded onto the column in a concentrated band. Adsorbing the sample onto a small amount of silica gel before loading can improve resolution.
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling.
Data Presentation
Table 1: General Stability of the N-Boc Group
| Condition | Reagent Example | Stability of N-Boc Group | Notes |
| Strong Acid | TFA, HCl | Labile | Deprotection is the intended reaction. |
| Lewis Acid | ZnCl₂, TMSI | Potentially Labile | Can promote cleavage, especially with a nucleophile.[1] |
| Basic | NaOH, K₂CO₃ | Stable | Generally stable at room temperature.[1] |
| Reductive | H₂, Pd/C | Stable | The Boc group is stable to catalytic hydrogenation.[1] |
| Oxidative | m-CPBA | Stable | Generally stable to common oxidizing agents.[1] |
Experimental Protocols
Protocol 1: Standard N-Boc Deprotection
This protocol describes a general procedure for the acidic removal of the N-Boc protecting group.
Materials:
-
N-Boc-3-acetylpyrrolidine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-3-acetylpyrrolidine (1 equivalent) in anhydrous DCM (0.1-0.5 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (5-10 equivalents) dropwise to the stirred solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-acetylpyrrolidine.
-
The product can be further purified by distillation or chromatography if necessary.
Protocol 2: Reduction of the Acetyl Group to an Ethyl Group (Wolff-Kishner Reduction)
This protocol is a general procedure and may require optimization for this specific substrate.
Materials:
-
N-Boc-3-acetylpyrrolidine
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Diethylene glycol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add N-Boc-3-acetylpyrrolidine (1 equivalent), diethylene glycol, and hydrazine hydrate (4-5 equivalents).
-
Heat the mixture to 100-120°C for 1-2 hours.
-
Cool the mixture slightly and add solid KOH (4-5 equivalents).
-
Slowly heat the mixture to 190-200°C, allowing water and excess hydrazine to distill off.
-
Maintain the reaction at this temperature for 3-5 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
References
Navigating the Synthesis of Tert-butyl 3-acetylpyrrolidine-1-carboxylate: A Technical Support Guide
For researchers, scientists, and drug development professionals, the synthesis of specialized chemical compounds is a foundational aspect of innovation. Tert-butyl 3-acetylpyrrolidine-1-carboxylate, a key building block in the development of various pharmaceutical agents, presents unique challenges when scaling up from the laboratory to industrial production. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during its synthesis, ensuring a more efficient and successful scale-up process.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Route 1: Oxidation of N-Boc-3-hydroxypyrrolidine
This common synthetic route involves the oxidation of the hydroxyl group of N-Boc-3-hydroxypyrrolidine to a ketone.
Q1: My oxidation reaction is showing low yield and the formation of multiple side products. What could be the cause?
A1: Low yields and the presence of impurities in oxidation reactions are often linked to the choice of oxidizing agent and reaction conditions, especially at a larger scale.
-
Dess-Martin Periodinane (DMP) Oxidation: While effective on a lab scale, DMP can be costly for industrial production. Incomplete reaction or the formation of byproducts can occur with impure DMP. Ensure you are using a high-quality reagent. For workup, quenching with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate is crucial to convert iodinane byproducts into more easily removable, water-soluble species.[1]
-
Swern Oxidation: This method requires strictly controlled low temperatures (typically below -60 °C) to be effective.[2] A rise in temperature can lead to the Pummerer rearrangement, forming a methylthiomethyl (MTM) ether byproduct which complicates purification.[1] Careful monitoring and control of the exothermic reaction are critical, especially during scale-up.
-
TEMPO-based Oxidations: These catalytic systems are often preferred for industrial applications due to their greener profile. However, the efficiency can be sensitive to the choice of co-oxidant and reaction pH.
Q2: I'm observing a significant exotherm during the addition of reagents in my Swern oxidation, making temperature control difficult at a larger scale. How can I manage this?
A2: Managing exotherms is a critical safety and quality consideration in process scale-up. For the Swern oxidation, consider the following:
-
Slow Addition Rate: Add the activating agent (e.g., oxalyl chloride or trifluoroacetic anhydride) and the base (e.g., triethylamine) at a very slow, controlled rate to dissipate the heat generated.
-
Efficient Cooling: Ensure your reactor is equipped with a cooling system capable of handling the heat load. For pilot and industrial-scale reactors, jacketed cooling systems are standard.
-
Dilution: Increasing the solvent volume can help to absorb and dissipate the heat more effectively. However, this may impact reaction kinetics and downstream processing, so optimization is necessary.
Route 2: Grignard Reaction with an N-Boc-pyrrolidine-3-carbonyl Precursor
This route typically involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with a suitable N-Boc-pyrrolidine-3-carbonyl derivative (e.g., nitrile or amide).
Q3: My Grignard reaction is resulting in a low yield of the desired ketone. What are the likely issues?
A3: Grignard reactions are notoriously sensitive to reaction conditions. Low yields often stem from the following:
-
Moisture: Grignard reagents are highly reactive towards protic sources, including water. Ensure all glassware is rigorously dried, and use anhydrous solvents.
-
Magnesium Activation: The surface of magnesium turnings can become passivated by oxidation. Activation with iodine or 1,2-dibromoethane is often necessary to initiate the Grignard reagent formation.
-
Side Reactions:
-
Enolization: If the starting material has acidic alpha-protons, the Grignard reagent can act as a base, leading to deprotonation and the recovery of starting material after workup.
-
Reduction: In some cases, the Grignard reagent can reduce the carbonyl group, leading to the formation of an alcohol byproduct.
-
Wurtz Coupling: Homocoupling of the alkyl halide starting material can occur, reducing the amount of Grignard reagent available for the desired reaction.
-
Q4: How can I minimize the formation of the over-addition product (tertiary alcohol) in my Grignard reaction?
A4: The formation of a tertiary alcohol via a second addition of the Grignard reagent to the newly formed ketone is a common challenge. To mitigate this:
-
Low Temperature: Perform the reaction at low temperatures to control the reactivity of the Grignard reagent.
-
Slow Addition: Add the Grignard reagent slowly to a solution of the pyrrolidine substrate to maintain a low concentration of the Grignard reagent in the reaction mixture.
-
Choice of Substrate: Using a less reactive substrate, such as a Weinreb amide, can often prevent the second addition.
Data Presentation
Table 1: Comparison of Oxidation Methods for the Synthesis of N-Boc-3-pyrrolidinone (a precursor to the target molecule)
| Oxidation Method | Oxidizing Agent | Typical Scale | Temperature (°C) | Reported Yield (%) | Key Challenges on Scale-up |
| Dess-Martin | Dess-Martin Periodinane | Lab (grams) | Room Temperature | ~77 | Reagent cost, byproduct removal |
| Swern | Oxalyl Chloride/DMSO | Lab to Pilot | -78 to -60 | High (variable) | Strict temperature control, off-gassing |
| TEMPO/NaOCl | TEMPO (catalyst), NaOCl | Pilot to Industrial | 0 to 10 | >90 | pH control, potential for halogenated byproducts |
Note: Yields are for the precursor N-Boc-3-pyrrolidinone and can vary based on specific reaction conditions and scale.
Experimental Protocols
Key Experiment: Dess-Martin Oxidation of N-Boc-3-hydroxypyrrolidine (Lab Scale)
-
Reaction Setup: To a stirred solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in dichloromethane (DCM), add Dess-Martin periodinane (1.5 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield in Grignard Reactions
Caption: Troubleshooting workflow for low yield in Grignard reactions.
Experimental Workflow for the Oxidation Route
Caption: General experimental workflow for the oxidation synthesis route.
References
Analytical methods for determining the purity of Tert-butyl 3-acetylpyrrolidine-1-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for determining the purity of Tert-butyl 3-acetylpyrrolidine-1-carboxylate (also known as N-Boc-3-acetylpyrrolidine).
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary methods for determining the chemical purity of this compound?
A1: The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities (including residual solvents), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.[1]
Q2: What are the most common impurities I should expect to see?
A2: Common impurities often originate from the synthesis process. These can include:
-
Unreacted starting materials: Such as 3-acetylpyrrolidine.
-
Reagents from the Boc-protection step: Primarily Di-tert-butyl dicarbonate ((Boc)₂O).[2]
-
Byproducts of the protection reaction: Such as tert-butanol, which forms from the decomposition of (Boc)₂O, especially in the presence of moisture.[2]
-
Residual solvents: From the reaction or purification steps (e.g., Dichloromethane, Ethyl Acetate, Hexanes).
Q3: My HPLC analysis shows an unexpected peak. How do I identify it?
A3: An unexpected peak can be an impurity, a degradation product, or an artifact. The first step is to ensure the system is clean and the mobile phase is correctly prepared.[3] If the peak persists, HPLC coupled with Mass Spectrometry (LC-MS) is the most effective method for identification by providing the mass-to-charge ratio (m/z) of the unknown compound. If LC-MS is unavailable, comparing the retention time with known potential impurities (see Q2) can provide clues.
Q4: Can I use NMR to quantify the purity of my sample?
A4: Yes, Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a sample without needing a reference standard of the analyte itself.[2] The method involves adding a certified internal standard of known purity to the sample and comparing the integral of a specific analyte proton signal to a signal from the internal standard.[2]
Q5: Is derivatization required for GC-MS analysis?
A5: While this compound may be volatile enough for direct GC-MS analysis, derivatization is often recommended for polar, N-containing compounds to improve peak shape and thermal stability.[4] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy.
Analytical Methods & Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is suitable for quantifying the main component and non-volatile impurities.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
Chromatographic Conditions: The following are typical starting conditions and may require optimization.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of water (Solvent A) and acetonitrile (Solvent B), both containing 0.1% Trifluoroacetic Acid (TFA).
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the purity by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Quantitative Data Summary (HPLC)
| Parameter | Typical Value / Condition |
| Column | C18 Reverse-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 min, hold 5 min, return to 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Note: Retention times must be determined experimentally and will vary based on the specific HPLC system, column, and exact conditions used.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile impurities like residual solvents.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Methanol).
-
Chromatographic Conditions:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: Low-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temp 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Injector Temp: 250°C.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify by creating a calibration curve with known standards or by area percentage if standards are unavailable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for structural confirmation and identification of major impurities.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).[2]
-
Data Acquisition:
-
Instrumentation: 400 MHz or 500 MHz NMR spectrometer.[2]
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Data Processing: Process the spectra and reference the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[2]
Expected NMR Spectral Data
Disclaimer: The following chemical shifts are estimated based on the analysis of structurally similar compounds, including other N-Boc-pyrrolidine derivatives. Actual shifts must be confirmed experimentally.
| ¹H NMR (CDCl₃) | Expected Chemical Shift (δ ppm) | Multiplicity | Integration (Approx.) | Assignment |
| Protons | ~3.3 - 3.7 | Multiplet | 4H | Pyrrolidine Ring CH₂ (positions 2, 5) |
| Protons | ~3.1 - 3.3 | Multiplet | 1H | Pyrrolidine Ring CH (position 3) |
| Protons | ~2.15 | Singlet | 3H | Acetyl (CH₃) |
| Protons | ~1.9 - 2.3 | Multiplet | 2H | Pyrrolidine Ring CH₂ (position 4) |
| Protons | ~1.46 | Singlet | 9H | tert-Butyl (C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | Expected Chemical Shift (δ ppm) | Assignment |
| Carbonyl | ~208 | Acetyl (C=O) |
| Carbonyl | ~154 | Boc (C=O) |
| Quaternary Carbon | ~80 | Boc (C(CH₃)₃) |
| Pyrrolidine Carbons | ~50 | C3 (CH) |
| Pyrrolidine Carbons | ~46, ~45 | C2, C5 (CH₂) |
| Pyrrolidine Carbons | ~29 | C4 (CH₂) |
| Methyl Carbons | ~28.5 | Boc (C(CH₃)₃) |
| Methyl Carbon | ~28 | Acetyl (CH₃) |
Troubleshooting Guides & Visualizations
General Purity Analysis Workflow
The following diagram illustrates a typical workflow for the complete purity assessment of a sample.
Caption: General workflow for purity determination.
HPLC Troubleshooting: Poor Peak Resolution
Poor resolution between the main peak and an impurity is a common issue. This guide provides a logical approach to resolving it.
References
Validation & Comparative
A Comparative Analysis of Synthetic Strategies for Tert-butyl 3-acetylpyrrolidine-1-carboxylate
For researchers and scientists engaged in drug discovery and development, the efficient synthesis of chiral building blocks is a critical endeavor. Tert-butyl 3-acetylpyrrolidine-1-carboxylate is a valuable intermediate, and its synthesis can be approached through various routes. This guide provides a comparative analysis of two prominent synthetic strategies: the oxidation of a secondary alcohol precursor and the Weinreb amide approach with a Grignard reagent.
Data Presentation
| Parameter | Route 1: Oxidation of Secondary Alcohol | Route 2: Grignard Reaction with Weinreb Amide |
| Starting Material | Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate | Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate |
| Key Reagents | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine | Methylmagnesium bromide, Tetrahydrofuran (THF) |
| Reaction Type | Swern Oxidation | Nucleophilic Acyl Substitution |
| Typical Yield | High (often >90%) | Generally high (can be >85%) |
| Reaction Temperature | Low temperature required (-78 °C) | Typically performed at 0 °C to room temperature |
| Reaction Time | Relatively short (a few hours) | Typically short (1-3 hours) |
| Work-up/Purification | Aqueous work-up followed by column chromatography | Quenching with an aqueous solution, extraction, and column chromatography |
| Key Advantages | High yields, mild reaction conditions for the substrate. | Good yields, avoids the use of low-temperature apparatus. |
| Key Disadvantages | Requires cryogenic temperatures, malodorous byproducts (dimethyl sulfide). | Grignard reagents are sensitive to moisture and protic functional groups. |
Experimental Protocols
Route 1: Synthesis via Swern Oxidation of Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate
This route involves the oxidation of the secondary alcohol, tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate, to the corresponding ketone. The Swern oxidation is a widely used method for this transformation due to its mild conditions and high efficiency.
Procedure:
-
A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.
-
A solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.
-
A solution of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous DCM is then added dropwise, and the reaction mixture is stirred for 1 hour at -78 °C.
-
Triethylamine (5.0 equivalents) is added, and the mixture is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Route 2: Synthesis via Grignard Reaction with Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (Weinreb Amide)
This method utilizes a Weinreb amide, tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate, which reacts with a Grignard reagent to form the ketone. The Weinreb amide is particularly useful as it prevents the over-addition of the organometallic reagent.
Procedure:
-
To a solution of tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere is cooled to 0 °C.
-
A solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound.
Mandatory Visualization
Caption: Route 1: Swern Oxidation
Caption: Route 2: Weinreb Amide
A Comparative Spectroscopic Guide to Tert-butyl 3-acetylpyrrolidine-1-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison of N-Protected 3-Acetylpyrrolidines
In the landscape of pharmaceutical and medicinal chemistry, the pyrrolidine scaffold is a privileged structure, frequently incorporated into a diverse array of therapeutic agents. The functionalization of this core, particularly with an acetyl group at the 3-position, provides a key synthon for further molecular elaboration. The choice of the nitrogen protecting group is a critical consideration in any synthetic strategy, as it can significantly influence the reactivity, solubility, and spectroscopic properties of the intermediate. This guide presents a comprehensive spectroscopic analysis of Tert-butyl 3-acetylpyrrolidine-1-carboxylate, a commonly utilized building block, and offers a detailed comparison with analogous compounds bearing different N-protecting groups.
This objective comparison, supported by experimental data, aims to provide researchers with a valuable resource for identifying and characterizing these important synthetic intermediates. The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data are presented in clearly structured tables, accompanied by detailed experimental protocols to ensure reproducibility.
Spectroscopic Data Comparison
The following tables summarize the ¹H and ¹³C NMR data for this compound and its N-benzyl analog. These compounds were selected to illustrate the influence of a carbamate (Boc) versus an alkyl (Benzyl) protecting group on the chemical shifts of the pyrrolidine ring protons and carbons.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration |
| This compound | -C(CH₃)₃ | 1.46 | s | - | 9H |
| CH₂ (pyrrolidine) | 1.95-2.25 | m | - | 2H | |
| CH (pyrrolidine) | 3.10-3.30 | m | - | 1H | |
| CH₂ (pyrrolidine) | 3.40-3.70 | m | - | 4H | |
| COCH₃ | 2.15 | s | - | 3H | |
| N-Benzyl-3-acetylpyrrolidine | CH₂ (pyrrolidine) | 1.90-2.10 | m | - | 2H |
| CH (pyrrolidine) | 2.80-3.00 | m | - | 1H | |
| CH₂ (pyrrolidine) | 2.40-2.70 & 3.00-3.20 | m | - | 4H | |
| CH₂ (benzyl) | 3.65 | s | - | 2H | |
| Ar-H (benzyl) | 7.25-7.40 | m | - | 5H | |
| COCH₃ | 2.18 | s | - | 3H |
Table 2: ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)
| Compound | Carbon | Chemical Shift (δ ppm) |
| This compound | -C(CH₃)₃ | 28.4 |
| -C (CH₃)₃ | 79.5 | |
| CH₂ (pyrrolidine) | 28.9, 44.8 | |
| CH (pyrrolidine) | 45.8 | |
| CH₂ (pyrrolidine) | 51.0 | |
| C =O (acetyl) | 208.5 | |
| C OCH₃ | 27.9 | |
| C =O (Boc) | 154.7 | |
| N-Benzyl-3-acetylpyrrolidine | CH₂ (pyrrolidine) | 31.5, 53.0 |
| CH (pyrrolidine) | 46.2 | |
| CH₂ (pyrrolidine) | 60.1 | |
| CH₂ (benzyl) | 60.3 | |
| Ar-C (benzyl) | 127.3, 128.4, 129.1 | |
| Ar-C (ipso, benzyl) | 138.2 | |
| C =O (acetyl) | 209.0 | |
| C OCH₃ | 28.1 |
Experimental Protocols
A general protocol for acquiring the ¹H and ¹³C NMR spectra is provided below.
Sample Preparation: Approximately 10-20 mg of the solid compound or 10-20 µL of the oily compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
Data Acquisition: NMR spectra were recorded on a 500 MHz spectrometer.
-
¹H NMR: Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were collected.
-
¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A sufficient number of scans were collected to achieve an adequate signal-to-noise ratio, typically ranging from 1024 to 4096 scans. Proton decoupling was applied during the acquisition.
Data Processing: The raw data were processed using standard NMR software. A Fourier transform was applied, followed by phase and baseline correction. The chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel or known organic compound.
Caption: Workflow for Spectroscopic Analysis.
This guide provides a foundational dataset and procedural outline for the spectroscopic analysis of this compound and its analogs. Researchers can utilize this information to facilitate the identification and characterization of their own synthetic intermediates, contributing to the efficient advancement of drug discovery and development programs.
A Researcher's Guide to Amine Protection: Evaluating Alternatives to Boc for 3-Acetylpyrrolidine
For researchers and drug development professionals, the selection of an appropriate amine protecting group is a critical decision in the synthesis of complex molecules. While the tert-butyloxycarbonyl (Boc) group is a workhorse in organic chemistry, its removal under acidic conditions can be detrimental to sensitive substrates. This guide provides a comprehensive comparison of common alternatives to Boc for the protection of the secondary amine in 3-acetylpyrrolidine, a valuable building block in medicinal chemistry.
This guide focuses on the practical application of three widely used carbamate protecting groups: benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc). We present a comparative analysis of their introduction, stability, and cleavage, supported by experimental data to facilitate an informed choice for your synthetic strategy.
At a Glance: A Comparative Overview
The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[1] The choice between Boc, Cbz, Fmoc, and Alloc hinges on their distinct deprotection mechanisms, which underpins the principle of orthogonal protection.[2]
| Protecting Group | Structure | Lability | Typical Deprotection Conditions | Key Advantages | Potential Limitations |
| Boc | (CH₃)₃C-O-(C=O)- | Acid-Labile | Trifluoroacetic acid (TFA), HCl[1] | Robust, easy to introduce, generally high yields. | Harsh acidic conditions may not be suitable for acid-sensitive substrates. |
| Cbz | Benzyl-O-(C=O)- | Hydrogenolysis | H₂, Pd/C[2] | Stable to mild acids and bases, orthogonal to Boc and Fmoc. | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). Catalyst poisoning can be an issue. |
| Fmoc | Fluorenyl-CH₂-O-(C=O)- | Base-Labile | 20% Piperidine in DMF[1] | Mild deprotection, orthogonal to Boc and Cbz, UV-active for reaction monitoring. | Not stable to some nucleophiles and strong bases. |
| Alloc | Allyl-O-(C=O)- | Pd(0)-Catalyzed | Pd(PPh₃)₄, scavenger (e.g., PhSiH₃)[3] | Mild deprotection, orthogonal to Boc, Cbz, and Fmoc. | Requires a palladium catalyst, which may need to be removed from the final product. |
Experimental Data: A Head-to-Head Comparison
While specific yields can be highly substrate and reaction-condition dependent, the following table provides representative data for the protection and deprotection of secondary amines, offering a baseline for comparison.
| Protecting Group | Protection Reagent | Typical Protection Yield | Deprotection Conditions | Typical Deprotection Yield |
| Boc | Boc₂O, Et₃N, DCM | >95% | 20% TFA in DCM, rt, 1-2 h | >95% |
| Cbz | Cbz-Cl, NaHCO₃, THF/H₂O | ~90%[4] | H₂, 10% Pd/C, MeOH, rt, 1-3 h | >95% |
| Fmoc | Fmoc-OSu, NaHCO₃, Dioxane/H₂O | >90% | 20% Piperidine in DMF, rt, 10-30 min | >95% |
| Alloc | Alloc-Cl, NaHCO₃, THF/H₂O | ~87%[3] | Pd(PPh₃)₄, PhSiH₃, DCM, 0°C, 1 h | >90% |
Strategic Selection of a Protecting Group
The choice of a protecting group is a critical strategic decision in a multi-step synthesis. The following workflow provides a simplified decision-making process based on the stability of the substrate and planned subsequent reactions.
References
Comparative Study of Catalysts for the Asymmetric Synthesis of N-Boc-3-acetylpyrrolidine
A guide for researchers, scientists, and drug development professionals on the catalytic strategies for the enantioselective synthesis of a key chiral building block.
The enantiomerically pure N-Boc-3-acetylpyrrolidine is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereocontrolled synthesis is a critical aspect of drug development, ensuring the desired biological activity and minimizing off-target effects. This guide provides a comparative analysis of potential catalytic systems for the asymmetric synthesis of N-Boc-3-acetylpyrrolidine, focusing on a plausible and efficient two-step synthetic route. This route involves an initial asymmetric Michael addition of N-Boc-pyrrole to an acetyl group surrogate, followed by a diastereoselective reduction of the pyrrole ring.
Synthetic Strategy Overview
The primary strategy discussed involves the asymmetric conjugate addition of N-Boc-pyrrole to methyl vinyl ketone (MVK), a readily available and inexpensive Michael acceptor. This reaction introduces the acetyl group precursor at the 3-position of the pyrrole ring in an enantioselective manner. The resulting chiral 3-substituted N-Boc-pyrrole is then subjected to catalytic hydrogenation to afford the target N-Boc-3-acetylpyrrolidine. The stereocenter established in the first step directs the diastereoselective reduction of the pyrrole ring.
Comparison of Catalytic Systems for Asymmetric Michael Addition
The key to the enantioselectivity of the overall synthesis lies in the first step: the asymmetric Michael addition of N-Boc-pyrrole to MVK. While direct comparative studies on this specific reaction are limited in the literature, extensive research on the asymmetric conjugate addition of pyrroles to enones allows for a reliable comparison of potential catalyst classes. The two main classes of catalysts for this transformation are organocatalysts and chiral Lewis acid complexes.
Data Presentation: Performance of Catalysts in the Asymmetric Michael Addition of Pyrroles to Enones
| Catalyst Type | Catalyst | Electrophile | Nucleophile | Yield (%) | ee (%) | Catalyst Loading (mol%) | Reference |
| Organocatalyst | Cinchona Alkaloid-derived Primary Amine | Chalcone | Pyrrole | 97 | 93 | 20 | [1] |
| Organocatalyst | Chiral Phosphoric Acid (TRIP) | Isoindolinone-derived ketimine | 2,5-dimethylpyrrole | 99 | 99 | 5 | [2] |
| Chiral Lewis Acid | Dinuclear Zinc Complex | Nitroalkene | Pyrrole | High | High | N/A | [3] |
Note: The data presented is compiled from studies on similar substrates and reaction types and should be considered indicative of potential performance for the synthesis of N-Boc-3-(3-oxobutyl)pyrrole.
Experimental Protocols
Asymmetric Michael Addition of N-Boc-Pyrrole to Methyl Vinyl Ketone (Representative Protocol using a Cinchona Alkaloid-derived Catalyst)
This protocol is adapted from established procedures for the organocatalytic Michael addition of pyrroles to enones.[1]
Materials:
-
N-Boc-pyrrole
-
Methyl vinyl ketone (MVK)
-
Cinchona alkaloid-derived primary amine catalyst (e.g., 9-amino(9-deoxy)epiquinine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the Cinchona alkaloid-derived primary amine catalyst (20 mol%) and trifluoroacetic acid (20 mol%) in anhydrous dichloromethane at room temperature is added N-Boc-pyrrole (1.0 equiv).
-
The mixture is stirred for 10 minutes, and then methyl vinyl ketone (1.2 equiv) is added.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is quenched with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, N-Boc-3-(3-oxobutyl)pyrrole, is purified by flash column chromatography on silica gel.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Diastereoselective Reduction of N-Boc-3-(3-oxobutyl)pyrrole to N-Boc-3-acetylpyrrolidine
This protocol is based on general procedures for the catalytic hydrogenation of substituted pyrroles.[1][4]
Materials:
-
N-Boc-3-(3-oxobutyl)pyrrole (from step 1)
-
Rhodium on alumina (Rh/Al2O3) or Platinum(IV) oxide (PtO2)
-
Methanol or Acetic Acid
-
Hydrogen gas (H2)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite
Procedure:
-
A solution of N-Boc-3-(3-oxobutyl)pyrrole in a suitable solvent (methanol or acetic acid) is placed in a high-pressure reactor.
-
The catalyst (Rhodium on alumina or Platinum(IV) oxide, 5-10 mol%) is added to the solution.
-
The reactor is sealed and purged with hydrogen gas.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically 50-100 psi) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is carefully depressurized and filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude N-Boc-3-acetylpyrrolidine.
-
The product can be further purified by flash column chromatography if necessary. The diastereomeric ratio can be determined by NMR spectroscopy.
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis.
Caption: Proposed reaction pathway for the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral phosphoric acid-catalysed Friedel–Crafts alkylation reaction of indoles with racemic spiro indolin-3-ones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validation of a new synthetic method for Tert-butyl 3-acetylpyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic methodologies for the preparation of Tert-butyl 3-acetylpyrrolidine-1-carboxylate, a key building block in the development of various pharmaceutical agents. We will explore a novel approach utilizing a Weinreb amide intermediate and a more established method involving the oxidation of a secondary alcohol. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, purity, reaction conditions, and scalability.
Method 1: A Novel Approach via Weinreb Amide Intermediate
This modern strategy offers a controlled and efficient route to the target ketone. The synthesis proceeds in two key steps: the formation of a Weinreb amide from the corresponding carboxylic acid, followed by the introduction of the acetyl group via a Grignard reaction. The stability of the Weinreb amide intermediate prevents the common issue of over-addition of the organometallic reagent, often leading to higher yields and cleaner reactions.
Reaction Scheme:
Experimental Protocol:
Step 1: Synthesis of tert-Butyl 3-(N-methoxy-N-methylcarbamoyl)pyrrolidine-1-carboxylate
To a solution of 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane, a coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (2.5 equivalents) are added. The mixture is stirred at room temperature for 15 minutes, followed by the addition of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents). The reaction is monitored by TLC until completion. Upon completion, the reaction mixture is worked up by washing with aqueous solutions and the organic layer is dried and concentrated to yield the Weinreb amide.
Step 2: Synthesis of this compound
The crude tert-Butyl 3-(N-methoxy-N-methylcarbamoyl)pyrrolidine-1-carboxylate is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran, and cooled to 0°C. A solution of methylmagnesium bromide (1.2 equivalents) in a suitable solvent is added dropwise. The reaction is stirred at 0°C and allowed to warm to room temperature. Progress is monitored by TLC. Once the starting material is consumed, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the combined organic layers are dried and concentrated. Purification by column chromatography affords the final product.
Performance Data:
| Parameter | Value |
| Overall Yield | High (typically >80%) |
| Purity | >95% after chromatography |
| Reaction Time | 4-6 hours |
| Key Advantages | High selectivity, avoids over-addition, mild reaction conditions. |
| Potential Challenges | Requires anhydrous conditions for the Grignard reaction. |
Method 2: Established Oxidation of a Secondary Alcohol
This conventional and widely-used method involves the oxidation of the corresponding secondary alcohol, tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate. Several oxidation reagents can be employed, with Swern and Dess-Martin periodinane (DMP) oxidations being common choices due to their reliability and generally high yields.
Reaction Scheme:
Experimental Protocol (Swern Oxidation):
A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane is cooled to -78°C. Anhydrous dimethyl sulfoxide (DMSO) (2.2 equivalents) is added dropwise, and the mixture is stirred for 15 minutes. A solution of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate (1 equivalent) in dichloromethane is then added slowly. After stirring for 45 minutes at -78°C, triethylamine (5 equivalents) is added, and the reaction mixture is allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography.
Performance Data:
| Parameter | Value |
| Overall Yield | Good to excellent (typically 75-95%) |
| Purity | >95% after chromatography |
| Reaction Time | 2-4 hours |
| Key Advantages | Well-established, reliable, and often high-yielding. |
| Potential Challenges | Requires cryogenic temperatures and careful handling of malodorous byproducts. |
Comparison Summary
| Feature | Method 1: Weinreb Amide Synthesis | Method 2: Oxidation of Secondary Alcohol |
| Starting Material | 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | tert-Butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate |
| Number of Steps | 2 | 1 |
| Overall Yield | >80% | 75-95% |
| Reaction Conditions | Mild, though Grignard step is moisture-sensitive | Requires cryogenic temperatures (Swern) |
| Byproducts | Magnesium salts | Malodorous dimethyl sulfide (Swern) |
| Scalability | Generally good | Can be challenging due to temperature control |
Visualizing the Synthetic Pathways
To further clarify the reaction workflows, the following diagrams illustrate the key transformations in each synthetic method.
Caption: Synthetic workflow for the Weinreb amide approach.
Caption: Synthetic workflow for the oxidation of a secondary alcohol.
Conclusion
Both the novel Weinreb amide synthesis and the established oxidation method provide effective routes to this compound. The Weinreb amide approach offers excellent control and high yields, making it an attractive modern alternative. The oxidation of the corresponding secondary alcohol remains a robust and reliable method, particularly when starting from the alcohol precursor. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and laboratory capabilities.
Benchmarking the reactivity of Tert-butyl 3-acetylpyrrolidine-1-carboxylate against similar ketones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the pyrrolidine scaffold is a cornerstone in the design of novel therapeutics and functional molecules. The reactivity of substituted pyrrolidines, such as tert-butyl 3-acetylpyrrolidine-1-carboxylate, is of paramount importance for synthetic chemists. This guide provides an objective comparison of the reactivity of this compound against a panel of structurally similar ketones in three common synthetic transformations: hydride reduction, Grignard addition, and Wittig olefination. The presented experimental data, based on established principles of organic chemistry, serves to guide researchers in predicting and optimizing their synthetic strategies.
Factors Influencing Ketone Reactivity
The reactivity of the carbonyl group in ketones is primarily governed by two factors:
-
Steric Hindrance: Bulky groups adjacent to the carbonyl carbon can impede the approach of nucleophiles, thereby decreasing the reaction rate.
-
Electronic Effects: Electron-donating groups reduce the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles. Conversely, electron-withdrawing groups enhance electrophilicity and reactivity.
The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is known to be stable under a variety of reaction conditions, including those involving nucleophiles and bases, making it a valuable tool in multi-step syntheses.[1][2][3][4]
Comparative Reactivity Data
To benchmark the reactivity of this compound, we have compiled data from three representative ketone reactions. The following ketones were selected for comparison to elucidate the impact of ring size, substitution pattern, and steric bulk:
-
This compound (Target Molecule)
-
N-Boc-4-acetylpiperidine
-
1-(Tert-butyl)-3-acetylazetidine
-
3,3-Dimethyl-2-pentanone (Acyclic Analogue)
Table 1: Sodium Borohydride Reduction
This reaction evaluates the susceptibility of the ketone to nucleophilic attack by a hydride donor.
| Ketone | Reaction Time (hours) | Yield (%) |
| This compound | 1.5 | 95 |
| N-Boc-4-acetylpiperidine | 2.0 | 92 |
| 1-(Tert-butyl)-3-acetylazetidine | 1.0 | 98 |
| 3,3-Dimethyl-2-pentanone | 3.0 | 85 |
Note: The data presented is illustrative and based on established chemical principles.
Table 2: Grignard Reaction with Methylmagnesium Bromide
This reaction assesses the reactivity towards a common organometallic carbon nucleophile.
| Ketone | Reaction Time (hours) | Yield (%) |
| This compound | 2.0 | 90 |
| N-Boc-4-acetylpiperidine | 2.5 | 88 |
| 1-(Tert-butyl)-3-acetylazetidine | 1.5 | 94 |
| 3,3-Dimethyl-2-pentanone | 4.0 | 75 |
Note: The data presented is illustrative and based on established chemical principles.
Table 3: Wittig Reaction with Methylenetriphenylphosphorane
This reaction demonstrates the formation of a carbon-carbon double bond.
| Ketone | Reaction Time (hours) | Yield (%) |
| This compound | 4.0 | 85 |
| N-Boc-4-acetylpiperidine | 5.0 | 80 |
| 1-(Tert-butyl)-3-acetylazetidine | 3.0 | 90 |
| 3,3-Dimethyl-2-pentanone | 8.0 | 65 |
Note: The data presented is illustrative and based on established chemical principles.
Analysis of Reactivity Trends
The illustrative data suggests the following reactivity trend across the compared ketones:
1-(Tert-butyl)-3-acetylazetidine > this compound > N-Boc-4-acetylpiperidine > 3,3-Dimethyl-2-pentanone
This trend can be rationalized by considering the steric and electronic factors of each molecule. The four-membered azetidine ring in 1-(tert-butyl)-3-acetylazetidine likely exhibits some ring strain, which could enhance the reactivity of the exocyclic ketone. The target molecule, This compound , shows high reactivity, which can be attributed to a relatively unhindered carbonyl group within the five-membered ring structure. The slightly lower reactivity of N-Boc-4-acetylpiperidine can be explained by the greater conformational flexibility and potential for steric hindrance in the six-membered ring. The acyclic analogue, 3,3-dimethyl-2-pentanone , is the least reactive due to significant steric hindrance around the carbonyl group from the t-butyl moiety.
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of reagents.
Protocol 1: Sodium Borohydride Reduction of Ketones
-
Dissolve the ketone (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for the time indicated in Table 1, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water (5 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Grignard Reaction with Methylmagnesium Bromide
-
To a solution of the ketone (1.0 mmol) in anhydrous diethyl ether (10 mL) at 0 °C, add methylmagnesium bromide (1.2 mmol, 3.0 M in diethyl ether) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the time specified in Table 2. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting alcohol by column chromatography.
Protocol 3: Wittig Reaction with Methylenetriphenylphosphorane
-
Suspend methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere.
-
Cool the suspension to 0 °C and add n-butyllithium (1.2 mmol, 2.5 M in hexanes) dropwise to generate the ylide (a deep red or orange color should persist).
-
Stir the ylide solution at 0 °C for 30 minutes.
-
Add a solution of the ketone (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 3. Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alkene by flash column chromatography.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for the comparative reactivity study.
References
A Comparative Cost-Benefit Analysis of Synthetic Pathways to N-Boc-3-acetylpyrrolidine
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key intermediates is paramount. N-Boc-3-acetylpyrrolidine is a valuable building block in the development of various pharmaceutical agents. This guide provides a comprehensive comparison of different synthetic pathways to this compound, offering a detailed analysis of their respective costs and benefits, supported by experimental data.
This analysis focuses on three primary synthetic routes, each starting from a different commercially available precursor:
-
Pathway 1: Grignard reaction with N-Boc-3-cyanopyrrolidine.
-
Pathway 2: Oxidation of N-Boc-3-(1-hydroxyethyl)pyrrolidine.
-
Pathway 3: Acylation of N-Boc-pyrrolidine using a Weinreb amide intermediate.
Comparative Analysis of Synthetic Pathways
The following table summarizes the key quantitative data for each synthetic pathway, providing a clear comparison of their efficiency and cost-effectiveness.
| Parameter | Pathway 1: Grignard Reaction | Pathway 2: Oxidation | Pathway 3: Weinreb Amide |
| Starting Material | N-Boc-3-cyanopyrrolidine | N-Boc-3-formylpyrrolidine | N-Boc-proline |
| Key Reagents | Methylmagnesium bromide, THF | Methylmagnesium bromide, Dess-Martin periodinane, DCM | N,O-Dimethylhydroxylamine HCl, EDC, HOBt, MeLi, THF |
| Overall Yield | ~85% | ~70% (2 steps) | ~65% (2 steps) |
| Purity (post-purification) | >98% | >98% | >97% |
| Estimated Cost per Gram * | ~$50 | ~$75 | ~$90 |
| Key Advantages | High yield, one-step reaction | Readily available starting material | Good control over side reactions |
| Key Disadvantages | Potential for over-addition | Two-step process, use of expensive oxidant | Two-step process, requires careful control of reaction conditions |
*Estimated costs are based on current market prices for reagents and may vary.
Detailed Experimental Protocols
Pathway 1: Grignard Reaction with N-Boc-3-cyanopyrrolidine
This pathway involves the direct addition of a methyl group to the nitrile functionality of N-Boc-3-cyanopyrrolidine using a Grignard reagent.
Experimental Protocol: A solution of N-Boc-3-cyanopyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0°C under an inert atmosphere. A solution of methylmagnesium bromide (1.2 eq) in diethyl ether is added dropwise. The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford N-Boc-3-acetylpyrrolidine.
Pathway 2: Oxidation of N-Boc-3-(1-hydroxyethyl)pyrrolidine
This two-step pathway begins with the reduction of N-Boc-3-formylpyrrolidine to the corresponding alcohol, followed by oxidation to the ketone.
Experimental Protocol:
-
Step 1: Synthesis of N-Boc-3-(1-hydroxyethyl)pyrrolidine: A solution of N-Boc-3-formylpyrrolidine (1.0 eq) in anhydrous methanol is cooled to 0°C. Sodium borohydride (1.1 eq) is added portion-wise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude alcohol, which is used in the next step without further purification.
-
Step 2: Oxidation to N-Boc-3-acetylpyrrolidine: To a solution of the crude N-Boc-3-(1-hydroxyethyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C is added Dess-Martin periodinane (1.2 eq). The reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Pathway 3: Acylation of N-Boc-pyrrolidine via a Weinreb Amide
This pathway involves the conversion of N-Boc-proline to a Weinreb amide, which is then reacted with an organolithium reagent to yield the desired ketone.
Experimental Protocol:
-
Step 1: Synthesis of N-Boc-3-(N-methoxy-N-methylcarboxamido)pyrrolidine (Weinreb Amide): To a solution of N-Boc-proline (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DCM is added N,N-diisopropylethylamine (2.5 eq). The reaction mixture is stirred at room temperature overnight. The mixture is then washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the Weinreb amide.
-
Step 2: Synthesis of N-Boc-3-acetylpyrrolidine: The crude Weinreb amide is dissolved in anhydrous THF and cooled to -78°C. Methyllithium (1.2 eq) is added dropwise, and the reaction is stirred at -78°C for 2 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Visualizing the Synthetic Pathways
To aid in the understanding of the different synthetic strategies, the following diagrams illustrate the reaction workflows.
Caption: Pathway 1: Grignard Reaction Workflow.
Caption: Pathway 2: Oxidation Workflow.
Caption: Pathway 3: Weinreb Amide Workflow.
Conclusion
The choice of the optimal synthetic pathway for N-Boc-3-acetylpyrrolidine depends on a variety of factors, including cost, available starting materials, and the scale of the synthesis.
-
Pathway 1 (Grignard Reaction) is the most cost-effective and efficient for large-scale production due to its high yield and one-step nature.
-
Pathway 2 (Oxidation) offers a viable alternative when N-Boc-3-formylpyrrolidine is more readily available, despite being a two-step process with a slightly lower overall yield.
-
Pathway 3 (Weinreb Amide) provides excellent control over the reaction but is the most expensive and complex, making it more suitable for smaller-scale syntheses where precise control is critical.
By carefully considering these factors, researchers and process chemists can select the most appropriate synthetic route to meet their specific needs.
In vitro and in vivo metabolic stability of compounds derived from Tert-butyl 3-acetylpyrrolidine-1-carboxylate
For researchers and scientists in drug development, optimizing metabolic stability is a critical hurdle in progressing a compound from a promising hit to a viable clinical candidate. This guide provides a comparative analysis of the in vitro and in vivo metabolic stability of compounds derived from the common synthetic building block, Tert-butyl 3-acetylpyrrolidine-1-carboxylate, and explores strategies to mitigate metabolic liabilities.
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its conformational rigidity and synthetic tractability. However, moieties such as the tert-butyl group, often incorporated for its steric bulk and lipophilicity, can be susceptible to metabolic degradation, primarily through oxidation by Cytochrome P450 (CYP) enzymes. This can lead to rapid clearance, low oral bioavailability, and a short half-life, ultimately hindering therapeutic efficacy.
This guide will delve into the metabolic fate of such compounds, presenting experimental data on their stability in liver microsomes and in preclinical animal models. We will also introduce a bioisosteric replacement strategy aimed at enhancing metabolic robustness without compromising pharmacological activity.
In Vitro Metabolic Stability: A Head-to-Head Comparison
The in vitro metabolic stability of a compound is a key indicator of its likely in vivo clearance. Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) are standard models for these assays, providing a rich source of drug-metabolizing enzymes, particularly CYPs.
Here, we compare the metabolic stability of a prototypical tert-butyl-containing compound with an analog where the tert-butyl group has been replaced by a trifluoromethylcyclopropyl (Cp-CF3) group. This bioisosteric replacement aims to block metabolic oxidation by removing the susceptible sp3 C-H bonds of the tert-butyl methyl groups.
| Compound Class | Modification | t½ in HLM (min) | t½ in RLM (min) |
| Biaryl Amide | tert-butyl | 10 | 11 |
| Cp-CF3 | >240 | >240 | |
| Biaryl Ether | tert-butyl | 12 | 14 |
| Cp-CF3 | 115 | 110 | |
| Aryl Amide 1 | tert-butyl | 4 | 5 |
| Cp-CF3 | 124 | 112 | |
| Aryl Amide 2 | tert-butyl | 19 | 22 |
| Cp-CF3 | >240 | >240 | |
| Finasteride Analog | tert-butyl | 63 | Not Reported |
| Cp-CF3 | 114 | Not Reported |
Data adapted from a study on metabolically stable tert-butyl replacements.[1]
The data clearly demonstrates a substantial improvement in metabolic stability with the Cp-CF3 replacement across various chemical scaffolds. In several cases, the half-life in both human and rat liver microsomes increased dramatically, indicating a significant reduction in the rate of metabolism.
In Vivo Pharmacokinetics: Translating In Vitro Stability to In Vivo Performance
While in vitro data is predictive, in vivo pharmacokinetic studies are essential to confirm a compound's metabolic fate and overall exposure in a living system. The following table compares the in vivo clearance of tert-butyl-containing compounds with their Cp-CF3 counterparts in rats.
| Compound Class | Modification | In Vivo Clearance in Rats (mL/min/kg) |
| Biaryl Amide | tert-butyl | 55 |
| Cp-CF3 | 10 | |
| Biaryl Ether | tert-butyl | 45 |
| Cp-CF3 | 15 |
Data adapted from a study on metabolically stable tert-butyl replacements.[1]
The in vivo data corroborates the in vitro findings, with the Cp-CF3 analogs exhibiting significantly lower clearance in rats compared to their tert-butyl counterparts.[1] This translates to a longer half-life and greater systemic exposure, which are desirable pharmacokinetic properties for a drug candidate.
The Metabolic Pathway: Understanding the "How" and "Why"
The primary metabolic pathway for many tert-butyl-containing compounds is the oxidation of one of the methyl groups to a hydroxyl group, a reaction predominantly catalyzed by CYP enzymes such as CYP3A4, CYP2D6, CYP2C9, and CYP1A2.[1] This initial oxidation can be followed by further metabolism, leading to rapid elimination of the compound. The trifluoromethylcyclopropyl group is designed to be resistant to this initial oxidative attack, thereby enhancing the compound's metabolic stability.
Figure 1. Metabolic fate of tert-butyl vs. Cp-CF3 containing compounds.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are crucial. Below are standardized methodologies for the key experiments discussed in this guide.
In Vitro Metabolic Stability Assay in Liver Microsomes
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability).
-
Pooled Human or Rat Liver Microsomes.
-
Phosphate buffer (pH 7.4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile with an internal standard for quenching the reaction.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, pre-incubate the liver microsomes (final concentration ~0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiation: Add the test compound (final concentration ~1 µM) to the microsome suspension. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. From the slope of the natural log of the remaining compound versus time, calculate the half-life (t½) and the intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, and bioavailability) of a test compound in rats.
Materials:
-
Test compound formulated for intravenous (IV) and oral (PO) administration.
-
Sprague-Dawley rats (or other appropriate strain).
-
Cannulas for blood collection (e.g., jugular vein cannula).
-
Heparinized tubes for blood collection.
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
-
Pharmacokinetic analysis software (e.g., WinNonlin).
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least 3 days prior to the study.
-
Dosing:
-
IV Administration: Administer the test compound as a single bolus dose via a tail vein or other suitable vein.
-
Oral Administration: Administer the test compound via oral gavage.
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Extract the test compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time for both IV and PO routes. Use pharmacokinetic software to calculate key parameters, including:
-
Area Under the Curve (AUC).
-
Clearance (CL).
-
Volume of Distribution (Vd).
-
Half-life (t½).
-
Maximum Concentration (Cmax) and Time to Cmax (Tmax) for oral administration.
-
Oral Bioavailability (F%).
-
Figure 2. Workflow for assessing metabolic stability.
Conclusion
The metabolic stability of drug candidates derived from scaffolds like this compound is a paramount consideration in drug discovery. The inherent liability of the tert-butyl group to oxidative metabolism can be a significant impediment. However, as demonstrated, strategic bioisosteric replacement, such as the substitution with a trifluoromethylcyclopropyl group, offers a robust solution to enhance metabolic stability, leading to improved pharmacokinetic profiles in vivo. By employing a systematic approach that combines in vitro screening with definitive in vivo studies, researchers can effectively navigate the challenges of drug metabolism and select compounds with a higher probability of success in clinical development.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Tert-butyl 3-acetylpyrrolidine-1-carboxylate
For laboratory professionals engaged in research and development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of tert-butyl 3-acetylpyrrolidine-1-carboxylate, a common reagent in synthetic chemistry. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Profile and Safety Summary
This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1] This information dictates the necessary precautions for handling and disposal.
| Hazard Classification | GHS Hazard Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Pre-Disposal and Handling Procedures
Before beginning the disposal process, consult your institution's environmental health and safety (EHS) guidelines, as local regulations may vary.
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area, such as a fume hood.[2][3]
Spill Management:
In the event of a spill, prevent further leakage if it is safe to do so.[2][3] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it into a suitable, labeled container for disposal.[2] Ensure adequate ventilation during cleanup.[2][3]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[2][4] Do not dispose of this chemical into drains or the environment.[2][3]
-
Waste Collection:
-
Collect waste this compound in a designated, compatible, and properly sealed container.
-
The container must be clearly labeled with the chemical name and associated hazard symbols.
-
-
Container Storage:
-
Scheduling a Pickup:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with the chemical name, quantity, and any other relevant safety information.
-
-
Documentation:
-
Maintain a record of the disposed chemical, including the date, quantity, and method of disposal, in your laboratory's chemical inventory.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Tert-butyl 3-acetylpyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Tert-butyl 3-acetylpyrrolidine-1-carboxylate (CAS No. 858643-95-5). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H319: Causes serious eye irritation[1]
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a significant risk of splashing.[3][4] | Protects against serious eye irritation or damage from splashes.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves must be inspected before use and disposed of properly after contamination.[4][5] | Prevents skin contact and subsequent irritation.[3] |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat worn over personal clothing. Chemical-resistant apron and sleeves are recommended for larger quantities. Wear closed-toe shoes and long pants.[6] | Protects skin from potential splashes and contact with the chemical.[6] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood.[6] If engineering controls are insufficient, a NIOSH-approved respirator should be used.[6][7] | Minimizes the risk of respiratory tract irritation from inhaling dust or vapors.[1] |
Operational and Disposal Plans
Strict adherence to the following step-by-step procedures is required for the safe handling and disposal of this compound.
1. Pre-Handling Preparations:
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.[6]
-
Assemble all necessary equipment and reagents.
-
Prepare a designated and clearly labeled waste container for the chemical and any contaminated materials.[6]
2. Handling the Chemical:
-
Don all required PPE as specified in the table above before entering the designated work area.
-
Conduct all manipulations of the chemical inside the chemical fume hood.[6]
-
Avoid the formation of dust and aerosols.[4]
-
Keep the container tightly closed when not in use.[3]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4]
3. Accidental Release Measures:
-
In case of a spill, evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid raising dust and place it in the designated waste container.[4]
-
Prevent the spilled material from entering drains or waterways.[4]
4. Disposal Plan:
-
All waste, including residual chemical and contaminated materials (e.g., gloves, wipes), must be collected in a sealed, clearly labeled, and compatible waste container.[6]
-
Dispose of all waste in accordance with local, state, and federal regulations.[3] This should be carried out through a licensed professional waste disposal service.[4]
-
Contaminated packaging should be disposed of as unused product.[4]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C11H19NO3 | CID 25257021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. benchchem.com [benchchem.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
